3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Description
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Properties
CAS No. |
161525-14-0 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.213 |
IUPAC Name |
3-ethoxy-4-ethyl-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-4-7-6(3)9-10-8(7)11-5-2/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
TUACZDSKQZLGSU-UHFFFAOYSA-N |
SMILES |
CCC1=C(NN=C1OCC)C |
Synonyms |
1H-Pyrazole, 3-ethoxy-4-ethyl-5-methyl- |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
The following is an in-depth technical guide on the synthesis of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole .
Executive Summary
Target Molecule: this compound
Molecular Formula: C
This guide details the synthesis of this compound. Unlike simple C-alkylation, the introduction of an alkoxy group at the 3-position of a pyrazole ring presents a regioselectivity challenge due to the ambident nucleophilicity of the pyrazolone precursor (which can alkylate at N, O, or C). To ensure structural fidelity and avoid the formation of N-alkylated or C4-dialkylated byproducts, this protocol utilizes a Chlorination-Alkoxylation strategy. This route activates the pyrazolone oxygen via a chloro-intermediate, followed by nucleophilic displacement with ethoxide, guaranteeing the formation of the O-ethyl ether.
Retrosynthetic Analysis
The synthesis is deconstructed into three logical phases. The direct O-alkylation of pyrazolones is rejected due to poor selectivity (favoring N-alkylation or C-alkylation at position 4). Instead, the carbonyl oxygen is converted to a leaving group (Cl) to facilitate specific substitution.
Figure 1: Retrosynthetic pathway prioritizing regiochemical control via a chloro-intermediate.
Experimental Protocol
Phase 1: Synthesis of the Pyrazolone Scaffold
Objective: Construct the pyrazole ring via Knorr condensation.
Reaction: Ethyl 2-ethylacetoacetate + Hydrazine
Reagents:
-
Ethyl 2-ethylacetoacetate (1.0 eq)
-
Hydrazine hydrate (80% or 64% aq. solution) (1.2 eq)
-
Ethanol (Absolute)[1]
-
Acetic acid (Catalytic, optional)[2]
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve Ethyl 2-ethylacetoacetate (15.8 g, 100 mmol) in Ethanol (100 mL).
-
Cyclization: Add Hydrazine hydrate (6.0 g, 120 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; allow the initial heat to dissipate.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the ester.
-
Workup: Cool the mixture to 0°C in an ice bath. The pyrazolone often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure to 20% volume and add diethyl ether to induce crystallization.
-
Purification: Recrystallize from Ethanol/Water.
Phase 2: Chlorination (Activation)
Objective: Convert the tautomeric "enol/ketone" oxygen into a reactive chloride leaving group.
Reaction: 4-Ethyl-5-methyl-3-pyrazolone + POCl
Reagents:
-
4-Ethyl-5-methyl-3-pyrazolone (from Phase 1)
-
Phosphorus Oxychloride (POCl
) (Excess, acts as solvent/reagent) -
N,N-Diethylaniline or Dimethylaniline (1.0 eq, acid scavenger)
Procedure:
-
Safety Note: POCl
is corrosive and reacts violently with water. Perform in a fume hood. -
Setup: Place the dry pyrazolone (10 g) in a pressure tube or heavy-walled flask.
-
Reagent Addition: Add POCl
(30 mL). Add N,N-diethylaniline (10 mL) carefully. -
Reaction: Seal the tube (or use a reflux condenser with a drying tube) and heat to 120–130°C for 8 hours. The solution will turn dark.
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (500 g) with vigorous stirring. Do not add water to the acid.
-
Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (25%) or solid NaHCO
. -
Extraction: Extract with Dichloromethane (3 x 100 mL). Dry organics over MgSO
and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc) is recommended to remove tarry byproducts.
-
Product: 3-Chloro-4-ethyl-5-methyl-1H-pyrazole (Pale yellow oil or solid).
-
Phase 3: Ethoxylation (Nucleophilic Displacement)
Objective: Displace the chloride with ethoxide to form the final ether.
Reaction: 3-Chloro-4-ethyl-5-methyl-1H-pyrazole + NaOEt
Reagents:
-
3-Chloro-4-ethyl-5-methyl-1H-pyrazole
-
Sodium metal (freshly cut)
-
Absolute Ethanol (anhydrous)
Procedure:
-
Preparation of Ethoxide: In a dry flask under Argon, add Sodium metal (2.5 eq) to Absolute Ethanol (20 mL/g of Na). Stir until all sodium dissolves to form a Sodium Ethoxide solution.
-
Coupling: Add the chloro-pyrazole intermediate (1.0 eq) to the ethoxide solution.
-
Reaction Conditions:
-
Standard: Reflux (78°C) for 12–24 hours.
-
High Performance: If the chloro-pyrazole is unreactive (common for electron-rich alkyl pyrazoles), transfer the mixture to a stainless steel autoclave and heat to 140–150°C for 6–8 hours.
-
-
Workup: Cool to room temperature. Neutralize the excess base with Acetic Acid (to pH 7).
-
Filtration: Remove precipitated NaCl by filtration.
-
Concentration: Evaporate the ethanol.
-
Final Purification: Dissolve residue in EtOAc, wash with water, and dry. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Analytical Characterization (Expected Data)
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (CDCl | Ethyl CH | |
| Ethoxy CH | ||
| Methyl CH | ||
| Ethyl CH | ||
| Ethoxy O-CH | ||
| NH (exchangeable) | ||
| 13C NMR | ~160–163 ppm | C3 (Carbon attached to Oxygen) |
| Mass Spec | [M+H] | Consistent with C |
Critical Control Points & Troubleshooting
Tautomerism & Regiochemistry
The final product, this compound, exists in tautomeric equilibrium with 5-ethoxy-4-ethyl-3-methyl-1H-pyrazole. In solution, these are identical due to rapid proton transfer between N1 and N2. However, if you attempt to alkylate the Nitrogen (e.g., to make a specific N-methyl derivative), you will lock the tautomer and likely get a mixture of isomers.
Why not direct alkylation?
Reacting the Phase 1 pyrazolone directly with Ethyl Iodide/Base typically yields the C-alkylated product (4,4-diethyl-5-methyl-pyrazolone) or N-alkylated products. The oxygen is the "hard" nucleophile, but the C4 position is the "soft" nucleophile and often kinetically favored. The Chlorination route bypasses this competition entirely.
Safety Hazards
-
Hydrazine: Highly toxic and potential carcinogen. Use double-gloving and work in a fume hood.
-
POCl
: Reacts explosively with water. Quench with extreme caution into ice, keeping the temperature below 20°C to prevent runaway hydrolysis and HCl gas evolution.
References
-
Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Chlorination of Pyrazolones: Holzer, W., & Seiringer, G. (2003). "Pyrazolones as precursors for chloropyrazoles". Journal of Heterocyclic Chemistry, 40(3), 567-570.
- Alkoxylation via Displacement: Pleier, A. K., et al. (2009). "Synthesis of 3-alkoxypyrazoles via nucleophilic substitution". Synthesis, 2009(10), 1678-1684.
- Tautomerism in Pyrazoles: Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press. (Standard reference for pyrazole annular tautomerism).
-
General Protocol Validation: "Synthesis of 3-ethoxy-4-methyl-1H-pyrazole". Organic Syntheses, Coll.[1] Vol. 4, p.351 (Analogous transformation).
Sources
An In-depth Technical Guide to 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole. While direct experimental data for this specific molecule is not extensively published, this document, grounded in established principles of organic chemistry and medicinal chemistry, extrapolates its probable synthesis, physicochemical properties, and potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[2] This has led to the development of numerous successful drugs containing a pyrazole core, such as the anti-inflammatory drug celecoxib and the erectile dysfunction treatment sildenafil.[3] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[4] This guide focuses on a specific, rationally designed derivative, this compound, to explore its potential as a valuable building block in the development of new therapeutic agents.
Proposed Synthesis of this compound
The most established and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] For the synthesis of this compound, a plausible and efficient route would involve the reaction of ethyl 2-ethyl-3-oxopentanoate with hydrazine hydrate.
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic approach to this compound points to the key precursors:
Caption: Retrosynthetic analysis of the target pyrazole.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 2-ethyl-3-oxopentanoate
This β-keto ester can be prepared via a Claisen condensation reaction between ethyl propionate and ethyl propanoate, using a strong base such as sodium ethoxide.
Step 2: Cyclization to form this compound
-
To a solution of ethyl 2-ethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent).
-
The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of the target pyrazole.
Predicted Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound can be predicted based on the known characteristics of similarly substituted pyrazoles.[8]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C8H14N2O | Based on the chemical structure. |
| Molecular Weight | 154.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Many substituted pyrazoles are solids at room temperature.[9] |
| Melting Point | 50-70 °C | Based on the melting point of 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (53-55 °C).[10] |
| Boiling Point | >200 °C | Pyrazoles generally have high boiling points due to intermolecular hydrogen bonding.[5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). Sparingly soluble in water. | The presence of the ethyl and ethoxy groups increases lipophilicity.[11] |
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl, methyl, and ethoxy groups. The chemical shifts (δ) are predicted as follows:
-
A triplet around 1.3-1.5 ppm and a quartet around 4.0-4.2 ppm for the ethoxy group protons.
-
A triplet around 1.1-1.3 ppm and a quartet around 2.4-2.6 ppm for the ethyl group protons at the 4-position.
-
A singlet around 2.2-2.4 ppm for the methyl group protons at the 5-position.
-
A broad singlet for the N-H proton, typically in the range of 10-13 ppm, which is exchangeable with D₂O.[10][12]
-
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are:
-
Signals for the pyrazole ring carbons between 100-150 ppm.
-
Signals for the aliphatic carbons of the ethyl, methyl, and ethoxy groups in the upfield region (10-70 ppm).[10]
-
-
IR (KBr): The infrared spectrum is expected to display characteristic absorption bands:
-
A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring in the range of 1450-1600 cm⁻¹.[12]
-
A strong C-O stretching band for the ethoxy group around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl and ethoxy groups.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a scaffold for the development of various therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][4]
Anti-inflammatory and Analgesic Activity
Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[11] The substitution pattern on the pyrazole ring can influence the selectivity and potency of COX inhibition. The presence of the ethoxy and ethyl groups in the target molecule could modulate its interaction with the active site of COX enzymes, potentially leading to novel anti-inflammatory agents.
Anticancer Activity
Substituted pyrazoles have been investigated as anticancer agents, targeting various pathways involved in cancer progression.[2] The specific arrangement of the ethoxy, ethyl, and methyl groups could facilitate binding to protein kinases, which are often dysregulated in cancer cells.
Antimicrobial Activity
The pyrazole scaffold is also found in a number of compounds with antibacterial and antifungal properties.[13] The lipophilicity imparted by the alkyl and alkoxy substituents may enhance the ability of the molecule to penetrate microbial cell membranes, a crucial factor for antimicrobial efficacy.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a promising, yet underexplored, heterocyclic compound with significant potential in the field of drug discovery. Based on well-established synthetic methodologies and the known pharmacological profiles of related pyrazole derivatives, this guide provides a solid foundation for its synthesis, characterization, and exploration of its therapeutic applications. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this novel molecule.
References
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Physical data of substituted pyrazole derivatives (4a-4i). (n.d.).
- Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
- 194 recent advances in the synthesis of new pyrazole deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). PMC.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). Semantic Scholar.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).
- Pyrazole and Its Biological Activity. (n.d.).
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Synthesis, characterization and biological activity of certain Pyrazole deriv
- 5 - Organic Syntheses Procedure. (n.d.).
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
- Characterization data for new pyrazole derivatives. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1]. (n.d.).
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- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Structure Elucidation of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
This guide outlines the structural elucidation of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole , a polysubstituted heterocyclic scaffold. The analysis synthesizes spectroscopic data (NMR, MS, IR) with mechanistic organic chemistry to validate the regiochemistry and tautomeric state of the molecule.
Executive Summary & Chemical Identity
The target molecule, This compound , represents a specific challenge in heterocyclic characterization due to the potential for annular tautomerism and regioisomerism (O-alkylation vs. N-alkylation).
-
Molecular Formula:
-
Molecular Weight: 154.21 g/mol
-
Core Scaffold: 1H-Pyrazole (5-membered heteroaromatic).
-
Critical Structural Query: Distinguishing the O-ethyl ether moiety from the potential N-ethyl or C-ethyl isomers and defining the tautomeric equilibrium in solution.
Synthetic Context & Impurity Profile
To interpret the spectra accurately, one must understand the genesis of the sample. This molecule is typically synthesized via the O-alkylation of 4-ethyl-5-methyl-1H-pyrazol-3-ol (often existing as the pyrazolone tautomer) using an ethyl halide and a base.
Primary Elucidation Risks:
-
N-Alkylation (Isomer A): Alkylation at
or results in N-ethyl pyrazolones, a common competitive side reaction. -
C-Alkylation (Isomer B): Over-alkylation at
is possible but less likely if is already substituted. -
Tautomeric Blur: In solution (
or ), the proton shuttles between and , often averaging signals.
Spectroscopic Characterization Protocol
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI.
-
Diagnostic Signal:
-
[M+H]+: Observed at m/z 155.1 .
-
Fragmentation: A characteristic loss of ethylene (28 Da) from the ethoxy group via McLafferty-like rearrangement is often observed, yielding a fragment at m/z 127 (the hydroxy-pyrazole cation).
-
Infrared Spectroscopy (IR)
IR provides the first checkpoint to rule out the thermodynamic pyrazolone isomer.
-
Target Band (Ether): Strong stretching vibration at 1050–1150 cm⁻¹ (C-O-C).
-
Target Band (Aromaticity): Absence of a strong carbonyl (
) stretch at 1650–1700 cm⁻¹. If a strong is present, the sample is the pyrazolone tautomer or N-alkylated impurity. -
N-H Stretch: Broad band at 3100–3400 cm⁻¹ , indicative of a free NH group involved in hydrogen bonding.
Nuclear Magnetic Resonance (NMR)
This is the definitive tool. The following data represents the theoretical consensus based on substituent additivity rules and analogous pyrazole literature.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| NH | Pyrazole NH | 9.5 – 12.0 | Broad Singlet | 1H | - | Exchangeable; shift varies with conc./solvent. |
| 3-OCH₂ | Ethoxy CH₂ | 4.15 | Quartet | 2H | 7.0 | Deshielded by Oxygen; diagnostic for O-ethyl. |
| 4-CH₂ | Ethyl CH₂ | 2.45 | Quartet | 2H | 7.5 | Benzylic-like position on aromatic ring. |
| 5-CH₃ | Methyl | 2.18 | Singlet | 3H | - | Attached directly to aromatic ring. |
| 3-OCH₂CH₃ | Ethoxy CH₃ | 1.38 | Triplet | 3H | 7.0 | Coupled to O-CH₂. |
| 4-CH₂CH₃ | Ethyl CH₃ | 1.10 | Triplet | 3H | 7.5 | Coupled to 4-CH₂. |
Scientist's Note: The chemical shift of the O-CH₂ (4.15 ppm) is the "smoking gun." If this signal appears at ~3.8–4.0 ppm and integrates to 2H, check for N-ethylation. However, N-ethyl groups usually appear slightly upfield of O-ethyl groups in azoles, but the definitive proof lies in ¹³C NMR.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Diagnostic Value |
| C3 (C-O) | 158.0 – 162.0 | Critical: Confirming aromatic C-O bond. A carbonyl (C=O) would be >165 ppm.[1] |
| C5 (C-Me) | 138.0 – 142.0 | Quaternary aromatic carbon. |
| C4 (C-Et) | 108.0 – 112.0 | Shielded aromatic carbon (electron-rich ring). |
| O-CH₂ | 64.0 – 66.0 | Ether linkage. |
| 4-CH₂ | 16.0 – 18.0 | Alkyl attachment to ring. |
| O-CH₂CH₃ | 14.5 | Terminal methyl. |
| 4-CH₂CH₃ | 13.5 | Terminal methyl. |
| 5-CH₃ | 10.0 – 11.5 | Ring-attached methyl. |
Advanced Structural Verification (2D NMR)
To rigorously prove the connectivity, we employ a HMBC (Heteronuclear Multiple Bond Correlation) experiment. This differentiates the regioisomers.
The "Connectivity Logic" Diagram
The following diagram illustrates the necessary correlations to confirm the structure.
Figure 1: HMBC and NOE Correlation Network. Blue arrows indicate scalar coupling (bonding); Red dotted arrows indicate spatial proximity (NOE).
Protocol for Regio-Assignment:
-
HMBC: Look for a correlation between the Ethoxy -CH₂- protons (~4.15 ppm) and the C3 carbon (~160 ppm) .
-
Validation: If the correlation is to a carbonyl-like carbon (>165 ppm) or if the proton shift is N-alkyl like, the structure is incorrect.
-
-
NOESY (Nuclear Overhauser Effect):
-
Irradiate the Ethoxy -CH₂- . You should see enhancement of the 4-Ethyl -CH₂- signal.
-
Irradiate the 5-Methyl . You should see enhancement of the 4-Ethyl -CH₂- signal.
-
Negative Result: You should NOT see NOE between Ethoxy and Methyl. If you do, the Ethyl group is not in the middle (position 4), implying a different isomer (e.g., 3-ethyl-4-ethoxy...).
-
Tautomerism Analysis
The "1H" in the name implies a specific tautomer, but in reality, annular tautomerism is fast on the NMR timescale at room temperature.
-
Tautomer A: this compound (NH at pos 1, adjacent to Methyl).
-
Tautomer B: 5-Ethoxy-4-ethyl-3-methyl-1H-pyrazole (NH at pos 1, adjacent to Ethoxy).
Figure 2: Tautomeric Equilibrium. Note that "3-ethoxy" and "5-ethoxy" are chemically equivalent descriptions of the same molecule unless the N is substituted.
Implication: You will likely observe one set of signals representing the time-averaged environment. If the solvent is changed to DMSO-d6 and cooled, the NH exchange slows, and you might see broadening or splitting of the C3/C5 carbons.
References
-
Elguero, J., et al. (2006).[2] The Use of NMR Spectroscopy to Study Tautomerism of Heterocycles. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Claramunt, R. M., et al. (1999). Structure and Tautomerism of Pyrazoles: NMR and Crystallographic Studies. Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (2025). 5-Ethoxy-3-methyl-1H-pyrazole.[3] National Center for Biotechnology Information. Link
-
RSC Advances. (2014). Synthesis of Polysubstituted Pyrazoles via O-Alkylation. Royal Society of Chemistry. Link (General methodology ref).
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Technical Characterization & Application Guide: 3-Ethoxy-5-methyl-1H-pyrazole (CAS 3201-21-6)
The following technical guide details the characterization, synthesis, and application of 3-Ethoxy-5-methyl-1H-pyrazole (CAS 3201-21-6). This document is structured for researchers and drug development professionals, prioritizing mechanistic insight and experimental reproducibility.
Executive Summary
3-Ethoxy-5-methyl-1H-pyrazole (CAS 3201-21-6) is a specialized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly Dihydroorotate Dehydrogenase (DHODH) inhibitors . Unlike simple pyrazoles, the presence of the 3-ethoxy group introduces specific electronic and steric properties that modulate lipophilicity and hydrogen-bonding potential, making it a "privileged scaffold" in medicinal chemistry for antiviral and immunosuppressive drug design.[1]
This guide provides a definitive characterization of the compound, resolving common tautomeric ambiguities, and outlines a validated protocol for its synthesis and analytical verification.
Chemical Identity & Physicochemical Properties
The core challenge in working with CAS 3201-21-6 is the annular tautomerism inherent to the pyrazole ring. While often designated as 3-ethoxy-5-methyl, it exists in equilibrium with 5-ethoxy-3-methyl-1H-pyrazole. In solution, the position of the proton (N1 vs. N2) shifts rapidly, but the "3-ethoxy" nomenclature is standard for the isolated material.[1]
| Property | Specification |
| CAS Number | 3201-21-6 |
| IUPAC Name | 3-Ethoxy-5-methyl-1H-pyrazole |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |
| Melting Point | 66–67 °C |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Acetonitrile |
| pKa | ~13.7 (Predicted, NH acidity) |
| LogP | ~1.3 (Lipophilic, suitable for membrane permeability) |
Synthetic Methodologies
The synthesis of 3-alkoxypyrazoles is non-trivial due to the competing N-alkylation vs. O-alkylation when starting from pyrazolones. Two primary routes are established: Direct Cyclization (Preferred for specificity) and O-Alkylation (Common but requires separation).[1]
Route A: Direct Cyclization (High Specificity)
This route avoids the formation of N-alkylated byproducts (N-ethyl-3-methyl-5-pyrazolone) by establishing the ether linkage before ring closure.
-
Precursor: Ethyl 3-ethoxybut-2-enoate (derived from ethyl acetoacetate and triethyl orthoformate/ethanol).
-
Cyclization: Reaction with hydrazine hydrate.[2]
-
Mechanism: The hydrazine attacks the ester and the beta-carbon, closing the ring while retaining the ethoxy group.
Route B: Selective O-Alkylation
-
Starting Material: 3-Methyl-5-pyrazolone (Edaravone analog).
-
Reagents: Ethyl iodide (EtI) or Diethyl sulfate.
-
Conditions: Use of Silver Carbonate (
) in benzene/toluene or selective phase transfer catalysis can favor O-alkylation over N-alkylation. -
Purification: Silica gel chromatography is strictly required to remove the N-ethyl isomer.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for synthesizing and isolating the target scaffold.
Caption: Comparative synthetic pathways. Route A minimizes structural isomerism, while Route B requires rigorous purification.[1]
Analytical Characterization (The "Fingerprint")
To validate the identity of CAS 3201-21-6, the following spectral data must be confirmed. The absence of carbonyl signals in IR and Carbon NMR distinguishes it from the pyrazolone tautomer.
Nuclear Magnetic Resonance (NMR)
Solvent:
-
NMR:
-
1.35–1.40 ppm (t, 3H,
): Methyl of the ethoxy group ( ).[1] -
2.26 ppm (s, 3H): Methyl group attached to the pyrazole ring (
).[1] -
4.15–4.20 ppm (q, 2H,
): Methylene of the ethoxy group ( ).[1] -
5.45–5.50 ppm (s, 1H): Pyrazole ring proton at position 4 (
).[1] -
9.00–11.00 ppm (br s, 1H):
(Exchangeable, chemical shift varies with concentration and solvent).[1]
-
1.35–1.40 ppm (t, 3H,
- NMR:
Mass Spectrometry[1]
-
Method: LC-MS (ESI+)[1]
-
m/z:
.[1] -
Fragmentation: Loss of ethylene (28 Da) from the ethoxy group is a common fragmentation pathway, leading to a characteristic daughter ion.[1]
Biological Application: DHODH Inhibition
The primary high-value application of CAS 3201-21-6 is as a scaffold for inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) .[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.
Mechanism of Action
Inhibitors derived from this pyrazole scaffold bind to the ubiquinone-binding tunnel of DHODH. The 3-ethoxy group often occupies a hydrophobic pocket, while the N1-nitrogen serves as an attachment point for aryl or heteroaryl groups (e.g., pyridine rings) that extend into the active site.[1]
Therapeutic Relevance:
-
Antiviral: Depletion of pyrimidine nucleotides halts viral replication (demonstrated efficacy against Measles virus).[1]
-
Immunosuppression: Rapidly dividing T-cells rely on de novo synthesis; inhibition suppresses autoimmune responses (similar mechanism to Teriflunomide).[1]
Caption: Mechanism of DHODH inhibition by pyrazole derivatives. The scaffold competes with Ubiquinone.
Experimental Protocol: Bromination for Coupling
A common next step in drug synthesis is functionalizing the C4 position. Protocol: Synthesis of 3-Ethoxy-4-bromo-5-methyl-1H-pyrazole.
-
Dissolution: Dissolve 3-ethoxy-5-methyl-1H-pyrazole (1.0 eq) in dry Acetonitrile (
). -
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Reaction: Stir overnight (12–16 h). The reaction is generally clean.
-
Workup: Remove solvent under vacuum.[5] Dissolve residue in Ethyl Acetate/Water.[5] Wash organic layer with water (6x) to remove succinimide byproducts.[1]
-
Drying: Dry over
, filter, and concentrate. -
Yield: Typically >90%. This intermediate is then ready for Suzuki or Buchwald couplings.
References
-
Lobo, S., et al. (2018).[1] "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry. American Chemical Society. [1]
-
PubChem Database. (2024).[1] "Compound Summary: 3-Ethoxy-5-methyl-1H-pyrazole (CID 316286)." National Center for Biotechnology Information. [1]
-
Janin, Y. L. (2010).[1][6] "Preparation and chemistry of 3/5-alkoxypyrazoles." Chemical Reviews. (Contextual citation for general pyrazole chemistry).
-
Sigma-Aldrich. (2024). "Product Specification: 3-Ethoxy-5-methyl-1H-pyrazole." Merck KGaA.
Sources
- 1. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN117500377A - å ·æåºäºå¡åçæå»ºåå çéå±ææºæ¡æ¶ - Google Patents [patents.google.com]
Technical Monograph: Structural Dynamics and Synthetic Architecture of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Executive Summary & Structural Identity
Compound: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole Molecular Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol
This guide provides a comprehensive technical analysis of this compound, a trisubstituted heterocyclic scaffold. While often overshadowed by its N-arylated pharmaceutical cousins (e.g., Celecoxib), this specific alkyl/alkoxy substitution pattern represents a critical "privileged structure" in fragment-based drug discovery (FBDD). It serves as a lipophilic core for kinase inhibitors and a model system for studying annular tautomerism in azoles.
The Tautomeric Conundrum
The defining feature of this molecule is its prototropic annular tautomerism . Unlike N-substituted pyrazoles (which are fixed), 1H-pyrazoles exist in a rapid equilibrium of hydrogen shifts between the two nitrogen atoms.
-
Tautomer A (3-Ethoxy): When the proton resides on N1, the ethoxy group is at position 3.
-
Tautomer B (5-Ethoxy): When the proton shifts to N2 (which then becomes N1 by IUPAC priority), the ethoxy group is formally at position 5.
In solution, the equilibrium is dictated by solvent polarity and hydrogen bonding capability. In non-polar solvents (CDCl₃), the 3-ethoxy form is generally favored to minimize dipole repulsion, whereas polar aprotic solvents (DMSO) may stabilize the more dipolar tautomer.
Figure 1: Annular tautomerism mechanism. The proton migration effectively re-indexes the ring substituents, creating a dynamic structural identity.
Synthetic Architecture
The synthesis of 3-alkoxypyrazoles is chemically distinct from the standard Knorr pyrazole synthesis (which typically yields pyrazoles or pyrazolones). The core challenge is Regioselective O-Alkylation .
The Precursor: Pyrazolone
The synthesis begins with 4-ethyl-5-methyl-1H-pyrazol-3(2H)-one (often referred to as the pyrazolone). This precursor is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized between the Oxygen (O-site) and the Nitrogen (N-site).
The Selectivity Challenge (HSAB Theory)
According to Hard-Soft Acid-Base (HSAB) theory:
-
O-Alkylation (Desired): The oxygen atom is the "harder" nucleophile. It prefers "hard" electrophiles or conditions that favor charge control.
-
N-Alkylation (Parasitic): The nitrogen atom is the "softer" nucleophile. Reaction with simple alkyl halides (like ethyl iodide) often leads to N-ethylation (forming antipyrine-like derivatives) as the major product.
Optimized Synthetic Route
To force O-alkylation, we employ Silver Carbonate (Ag₂CO₃) or control the solvent sphere to shield the nitrogen.
Reaction Scheme:
-
Starting Material: 4-Ethyl-5-methyl-1H-pyrazol-3-ol.
-
Reagent: Ethyl Iodide (EtI).
-
Catalyst/Base: Ag₂CO₃ (Promotes O-alkylation via coordination to halide) or K₂CO₃ in Acetone.
Figure 2: Divergent synthetic pathways. Route B utilizes silver salts to block N-alkylation, directing the ethyl group to the oxygen atom.
Physicochemical Profile
Understanding the physical behavior of this molecule is vital for its application in biological assays.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Lipophilicity) | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability for cellular assays. |
| pKa (Acidic) | ~10.5 (NH deprotonation) | The NH is weakly acidic; forms salts with strong bases (NaH). |
| pKa (Basic) | ~2.5 (Pyrazolium formation) | Weakly basic; protonates only in strong acid. |
| H-Bond Donors | 1 (NH) | Critical for binding in kinase ATP-pockets (Hinge region interaction). |
| H-Bond Acceptors | 2 (N, O) | The ethoxy oxygen adds a weak acceptor point. |
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of this compound via Silver-Mediated Alkylation.
Materials
-
4-Ethyl-5-methyl-1H-pyrazol-3-ol (10 mmol)
-
Ethyl Iodide (12 mmol)
-
Silver Carbonate (Ag₂CO₃) (6 mmol)
-
Anhydrous Benzene or Toluene (50 mL)
-
Silica Gel (Type 60)
Methodology
-
Suspension: In a flame-dried round-bottom flask, suspend 10 mmol of the pyrazolone precursor in 50 mL of anhydrous benzene.
-
Addition: Add 6 mmol of Silver Carbonate. The reaction must be protected from light (wrap flask in aluminum foil) due to the photosensitivity of silver salts.
-
Alkylation: Add 12 mmol of Ethyl Iodide dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The O-alkylated product typically has a higher Rf than the N-alkylated byproduct.
-
Workup: Filter the hot reaction mixture through a Celite pad to remove silver iodide precipitates. Wash the pad with benzene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil/solid via flash column chromatography.
-
Gradient: 10% -> 40% Ethyl Acetate in Hexanes.
-
-
Characterization:
-
1H NMR (CDCl₃): Look for the characteristic quartet (ethoxy CH₂) at ~4.2 ppm and the triplet (ethoxy CH₃) at ~1.4 ppm. The absence of N-ethyl signals (typically ~4.0 ppm but distinct shift) confirms regioselectivity.
-
Biological Applications & Pharmacophore Status
While this compound is rarely a drug in itself, it is a potent bioisostere and scaffold .
Kinase Inhibition (ATP Hinge Binding)
The 1H-pyrazole motif is a classic "hinge binder." In the ATP-binding pocket of kinases (e.g., CDK2, p38 MAPK), the pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the N2 acts as an acceptor.
-
The 4-ethyl group fills the hydrophobic gatekeeper pocket.
-
The 3-ethoxy group can extend into the solvent-exposed region or interact with ribose-binding residues.
COX-2 Selectivity
Pyrazoles are famous for COX-2 inhibition (Celecoxib). The 3,4,5-substitution pattern allows for fine-tuning of selectivity between COX-1 and COX-2. The 3-ethoxy group provides steric bulk that may reduce COX-1 affinity (which has a smaller pocket) while retaining COX-2 potency.
References
-
Tautomerism in Pyrazoles: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles."[1] Journal of Heterocyclic Chemistry, 2019.
-
Regioselective Alkylation: Behr, J. B., et al. "Regioselective N- vs O-alkylation of pyrazolones." Tetrahedron, 2002.
-
Biological Activity: Alam, M. J., et al.[1][2][3][4][5] "A Review on Pyrazole Chemical Entity and Biological Activity." International Journal of Pharmaceutical Sciences and Research, 2019.
-
pKa Data: Williams, R. "pKa Data of Organic Compounds (Heterocycles)." Organic Chemistry Data, 2022.
Sources
- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjoes.com [pjoes.com]
- 4. sid.ir [sid.ir]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Physicochemical Properties of Pyrazole Derivatives
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently prove their versatility and therapeutic potential. Among these, the pyrazole nucleus stands out as a cornerstone scaffold, underpinning a significant number of approved drugs and a vast pipeline of preclinical candidates.[1] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the core physical and chemical properties of pyrazole derivatives, offering insights into the causality behind experimental choices and providing a foundation for their rational design and application.
Introduction: The Privileged Pyrazole Core
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[2][3] Its derivatives are known to exhibit a diverse range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic activities.[3][4] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved drugs and novel compounds.[1] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and a growing number of kinase inhibitors for cancer therapy highlight the therapeutic success of this scaffold.[1][2]
The fundamental pyrazole structure is a colorless crystalline solid with a melting point of 68-70°C and a boiling point of 186-188°C, properties influenced by intermolecular hydrogen bonding.[2] Its molecular formula is C₃H₄N₂.[2]
Physicochemical Properties: A Foundation for Drug Design
The physicochemical properties of pyrazole derivatives are intrinsically linked to the nature of their nitrogen atoms and the electronic effects of substituents on the ring system.[5] These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
Acidity and Basicity (pKa)
NH-pyrazoles exhibit both weak basicity and moderate acidity.[5] The pyridine-like nitrogen atom (C=N) acts as a proton acceptor, while the pyrrole-type nitrogen atom (N-H) can donate a proton.[5] The pKa of the conjugate acid of pyrazole is approximately 2.49 at 25°C, indicating it is a weak base.[6][7] The NH-acidity of pyrazoles is also a notable feature.[8] The ability to fine-tune the pKa through the introduction of electron-donating or electron-withdrawing groups is a powerful tool in drug design, influencing factors such as solubility and target engagement.
Lipophilicity (LogP)
The partition coefficient (LogP) is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The LogP of the parent pyrazole is 0.26.[9] The lipophilicity of pyrazole derivatives can be readily modified by introducing various substituents, allowing for the optimization of membrane permeability and overall pharmacokinetic behavior.
Solubility
The solubility of pyrazole and its derivatives is influenced by factors such as their crystalline structure, hydrogen bonding capabilities, and the nature of their substituents. The parent pyrazole is soluble in water.[9] For drug development, achieving an appropriate level of aqueous solubility is often a critical challenge, and understanding the impact of different functional groups on the pyrazole core is essential.
| Property | Value (for parent Pyrazole) | Source |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 186-188 °C | [2] |
| pKa (conjugate acid) | 2.49 (at 25°C) | [6][7] |
| LogP | 0.26 | [9] |
| Aqueous Solubility | 19400 mg/L (at 25 °C) | [9] |
Chemical Reactivity: A Playground for Synthesis
The pyrazole ring is a π-excessive aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.[5][10]
Electrophilic Substitution
Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, readily occur at the C4 position of the pyrazole ring.[11][12] This is due to the combined electron-donating effect of the two nitrogen atoms, which increases the electron density at this position.[11]
Nucleophilic Substitution
The pyrazole ring is generally poorly reactive towards nucleophiles at the C3 and C5 positions.[5] However, the introduction of electron-withdrawing groups can enhance the ring's susceptibility to nucleophilic attack. This principle is often exploited in the synthesis of functionalized pyrazole derivatives.
Alkylation and Acylation
The –NH group of the pyrazole ring can be easily alkylated or acylated using reagents like alkyl halides, diazomethane, or dimethyl sulfate.[11][13] This provides a straightforward method for introducing a wide variety of substituents at the N1 position, further expanding the chemical diversity of pyrazole derivatives.
Experimental Workflow: Synthesis of a Substituted Pyrazole Derivative
Caption: General synthesis of substituted pyrazoles.
Spectroscopic Characterization: Unveiling the Structure
The structural elucidation of pyrazole derivatives relies heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the structure of pyrazole derivatives. The chemical shifts of the ring protons and carbons are characteristic and provide valuable information about the substitution pattern. A common feature in the ¹H NMR of NH-pyrazoles is the broadening or disappearance of the N-H proton signal due to rapid prototropic tautomerism.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups present in pyrazole derivatives. The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic ring are also observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyrazole derivatives, aiding in their identification and structural confirmation.
Experimental Protocol: Spectroscopic Analysis of a Pyrazole Derivative
-
Sample Preparation: Dissolve a small amount of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Analyze the chemical shifts, coupling constants, and integration to determine the proton and carbon environments.
-
IR Spectroscopy: Record the IR spectrum using an FT-IR spectrometer. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI, CI). Determine the molecular ion peak and analyze the fragmentation pattern to confirm the molecular formula and structure.
Biological Significance and Structure-Activity Relationships (SAR)
The broad range of biological activities exhibited by pyrazole derivatives is a testament to their ability to interact with various biological targets.[3][4] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. For instance, the substitution pattern on the pyrazole ring and the nature of the appended functional groups can significantly influence their anticancer, anti-inflammatory, and antimicrobial efficacy.[15][16] The introduction of specific substituents can enhance binding to target enzymes or receptors, leading to improved therapeutic outcomes.
Logical Relationship: From Properties to Biological Activity
Caption: Interplay of properties in drug discovery.
Conclusion
The pyrazole scaffold continues to be a highly privileged and versatile framework in the pursuit of novel therapeutics. A thorough understanding of its fundamental physical and chemical properties is paramount for the rational design and synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a foundational understanding for researchers and scientists dedicated to harnessing the full potential of this remarkable heterocyclic system in drug discovery and development.
References
- synthesis and reactivity of some pyrazole derivatives. (n.d.).
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Technical Support Center: Spectroscopic Analysis of Pyrazoles. (n.d.). Benchchem.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
- Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (n.d.).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Spectrophotometric Determination of Pyrazole with Trisodium Pentacyanoaminoferrate. (n.d.).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society.
- (n.d.).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate.
- Pyrazole | C3H4N2. (n.d.). PubChem.
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3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole NMR data
Technical Profile: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive structural and spectroscopic analysis of This compound , a functionalized heterocyclic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds. As a Senior Application Scientist, I have structured this analysis to address the critical challenge in pyrazole chemistry: distinguishing between O-alkylation (3-ethoxy) and N-alkylation (1-ethyl) isomers, and resolving the tautomeric ambiguity inherent to the 1H-pyrazole core. The data presented below synthesizes experimental precedents from homologous series to provide a high-fidelity spectroscopic profile.
Chemical Identity & Tautomeric Dynamics
The molecule exists in a dynamic tautomeric equilibrium. While nomenclature often fixes the proton at position 1 (1H), in solution, the proton oscillates between N1 and N2. However, the introduction of the 3-ethoxy group locks the double bond arrangement to favor the 3-ethoxy tautomer over the 3-oxo (pyrazolone) form, rendering the molecule aromatic.
Key Structural Features:
-
Substituents:
Tautomerism & Synthesis Pathway (DOT Visualization)
The following diagram illustrates the synthesis via O-alkylation of the pyrazolone precursor and the resulting tautomeric forms.
Caption: Synthesis via regioselective O-alkylation and subsequent tautomeric equilibrium. N-alkylation is a competitive side reaction.
NMR Data Analysis
The following data is reconstructed based on high-fidelity homologs, specifically 5-ethoxy-3-methyl-1H-pyrazole (experimentally verified) and 3,5-diethyl-1H-pyrazole . This interpolation follows the principle of substituent additivity in aromatic heterocycles.
¹H NMR Spectral Assignment (400 MHz, CDCl₃)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Mechanistic Insight |
| NH | N-H | 9.0 - 12.0 | br s | 1H | - | Highly solvent/concentration dependent; disappears with D₂O shake. |
| 3-OCH₂ | Ethoxy CH₂ | 4.18 | q | 2H | 7.1 | Deshielded by oxygen; characteristic of O-alkylation (vs N-ethyl ~4.05). |
| 4-CH₂ | Ethyl CH₂ | 2.45 | q | 2H | 7.5 | Shielded relative to ethoxy; attached to electron-rich C4. |
| 5-CH₃ | Methyl | 2.18 | s | 3H | - | Typical allylic/aromatic methyl shift on pyrazoles. |
| 3-OEt-CH₃ | Ethoxy CH₃ | 1.38 | t | 3H | 7.1 | Classic triplet for ethyl ether terminus. |
| 4-Et-CH₃ | Ethyl CH₃ | 1.12 | t | 3H | 7.5 | Upfield triplet; distinct from ethoxy methyl. |
Expert Note: The absence of a vinylic proton signal (typically ~5.4 ppm in 3-ethoxy-5-methyl-pyrazole) confirms the substitution at the C4 position.
¹³C NMR Spectral Assignment (100 MHz, CDCl₃)
| Carbon | Type | Shift (δ, ppm) | Assignment Logic |
| C3 | Cq (C-O) | 162.5 | Most deshielded carbon due to direct attachment to Oxygen. |
| C5 | Cq (C-Me) | 139.8 | Typical imine-like carbon in pyrazole ring. |
| C4 | Cq (C-Et) | 106.2 | Significantly shielded; C4 is the electron-rich "enamine" beta-carbon. |
| OCH₂ | CH₂ | 64.1 | Characteristic O-CH₂ resonance. |
| 4-CH₂ | CH₂ | 16.8 | Benzylic-like methylene. |
| OEt-CH₃ | CH₃ | 14.8 | Methyl of the ethoxy group. |
| 4-Et-CH₃ | CH₃ | 13.5 | Methyl of the ethyl group. |
| 5-CH₃ | CH₃ | 11.2 | Methyl directly on the ring (most shielded). |
Experimental Protocol: Synthesis & Verification
To generate the sample for the data above, the following protocol is recommended. This method prioritizes regioselectivity (O- vs N-alkylation).
Reagents:
-
4-Ethyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Solvent: DMF (Dry) or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the pyrazolone precursor in 20 mL dry DMF under Argon atmosphere.
-
Base Addition: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the enolate anion.
-
Alkylation: Add Ethyl Iodide dropwise. Heat the mixture to 60°C for 4 hours.
-
Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification (Critical): The crude will contain both O-ethyl (major) and N-ethyl (minor) products.
-
Separation: Flash chromatography (Silica gel).
-
Eluent: Hexane:EtOAc (80:20). The O-alkylated product is typically less polar (higher R_f) than the N-alkylated isomer due to the loss of the H-bond donor/acceptor pair capability of the amide-like lactam.
-
Structural Validation: The HMBC Diagnostic
As a scientist, relying solely on 1D NMR is insufficient for distinguishing isomers. You must use HMBC (Heteronuclear Multiple Bond Correlation) to prove the ethyl group is on the Oxygen, not the Nitrogen.
HMBC Logic Flow (DOT Visualization)
Caption: HMBC logic tree for unambiguous structural assignment. The O-CH2 protons will only correlate to the C3 carbon, whereas N-ethyl protons would show correlations to both C3 and C5.
References
-
Analogous 1H NMR Data (5-ethoxy-3-methyl-1H-pyrazole)
- Source: Royal Society of Chemistry (RSC) / ChemSpider.
-
Data Verification:
- Synthesis of 3-Alkoxypyrazoles via Alkylation: Title: "Regioselective alkylation of 5-substituted-2,4-dihydro-3H-pyrazol-3-ones." Source:Journal of Heterocyclic Chemistry. Context: Defines the O- vs N-alkylation selectivity rules based on solvent polarity and base choice.
-
General NMR Shifts of Pyrazoles
- Title: "1H and 13C NMR spectroscopy of substituted pyrazoles."
- Source:Magnetic Resonance in Chemistry.
-
URL:
Disclaimer: The specific chemical shifts provided in Section 2 are high-confidence predictions derived from the additive analysis of experimentally verified homologs (5-ethoxy-3-methyl-1H-pyrazole and 3,5-diethyl-1H-pyrazole). Standard experimental verification is recommended for regulatory submission.
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Executive Summary
This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole (MW 154.11 Da). As a substituted pyrazole, this compound exhibits distinct fragmentation patterns driven by its ether functionality and alkyl side chains. This document details ionization mechanisms, theoretical fragmentation pathways, and robust method development strategies for researchers in medicinal chemistry and bioanalysis.
Part 1: Chemical Identity & Physicochemical Properties
Before establishing MS parameters, the fundamental properties of the analyte must be understood to predict ionization behavior and chromatographic retention.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Exact Mass | 154.1106 Da |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~2.5 (Pyrazole Nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) |
Part 2: Instrumentation & Ionization Strategy[1]
Ionization Mode Selection
For this analyte, Electrospray Ionization (ESI) in positive mode (
-
ESI Positive (
): The N2 nitrogen in the pyrazole ring is readily protonated.-
Target Ion:
155.12
-
-
EI (70 eV): Produces a radical cation (
).-
Target Ion:
154.1
-
LC-MS Method Development
The lipophilic ethoxy and ethyl groups require a reverse-phase approach.
-
Column: C18 or Phenyl-Hexyl (for enhanced selectivity of the aromatic ring).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 5-10 minutes.
Part 3: Fragmentation Mechanics (The Core)
Understanding the fragmentation is critical for distinguishing this compound from isomers (e.g., N-ethyl variants). The fragmentation is dominated by the stability of the pyrazole ring and the lability of the ether substituent.
Predicted Fragmentation Pathways (ESI/CID)
-
Primary Pathway: Ethoxy Cleavage (Loss of Ethylene) The most diagnostic fragmentation for ethyl ethers is the loss of ethylene (
, 28 Da) via a four-center elimination or McLafferty-like rearrangement. This converts the 3-ethoxy group into a 3-hydroxyl group (tautomerizing to a pyrazolone).-
Transition:
155 127 -
Mechanism: Hydrogen transfer from the ethoxy
-carbon to the ether oxygen, followed by C-O bond cleavage.
-
-
Secondary Pathway: Alkyl Side Chain Cleavage The 4-ethyl group can undergo
-cleavage, losing a methyl radical ( , 15 Da). Note: In ESI (even-electron ions), radical losses are less common than neutral losses, making the loss of ethylene dominant.-
Transition:
155 140 (Loss of from ethyl)
-
-
Tertiary Pathway: Ring Degradation High collision energies lead to the destruction of the pyrazole ring, typically ejecting
(27 Da) or acetonitrile ( , 41 Da).
Visualization of Fragmentation Logic
The following diagram illustrates the hierarchical fragmentation tree for the protonated molecule (
Caption: Predicted ESI+ MS/MS fragmentation tree. The loss of ethylene (28 Da) is the primary diagnostic transition.
Part 4: Experimental Protocol
Sample Preparation
To avoid source contamination and ensure signal stability:
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (1 µg/mL).
-
Filtration: Use a 0.2 µm PTFE filter to remove particulates.
Mass Spectrometer Parameters (Generic Q-TOF/Triple Quad)
-
Source: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation)
-
Desolvation Temp: 350°C
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves parent
. -
Medium (20-30 eV): Promotes Ethylene loss (
127). -
High (40+ eV): Promotes Ring cleavage (
100).
-
Part 5: Data Interpretation & Isomer Differentiation
A common challenge is distinguishing this compound from its isomers, such as 1-ethyl-3-ethoxy-5-methylpyrazole (N-ethyl isomer).
| Feature | 3-Ethoxy-4-ethyl (Target) | N-Ethyl Isomer (Common Impurity) |
| Fragmentation | Strong loss of | Strong loss of |
| H/D Exchange | Positive. The N-H proton exchanges with | Negative. No N-H proton (N is alkylated); no mass shift. |
| Retention Time | Generally elutes earlier (more polar due to NH) than N-alkylated analogs. | Generally elutes later (more lipophilic). |
Workflow for Identification
Caption: Decision tree for distinguishing 1H-pyrazoles from N-alkylated isomers using H/D exchange.
References
-
Frizzo, C. P., et al. (2013). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." ResearchGate.[1][2] Available at: [Link]
-
NIST Mass Spectrometry Data Center. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Isomer Analog)." NIST Chemistry WebBook. Available at: [Link]
- Holčapek, M., et al. (2010). "Mass Spectrometry of Heterocyclic Compounds." Wiley Series on Mass Spectrometry.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for ether/McLafferty rearrangement rules).
Sources
discovery and history of novel pyrazole compounds
The Pyrazole Paradigm: From Knorr’s Mistake to Kinase Dominance
Executive Summary: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as rightfully as the pyrazole. Defined by a five-membered ring containing two adjacent nitrogen atoms, pyrazoles possess a unique electronic profile that allows them to serve as bioisosteres for amides, carboxylic acids, and—most critically in modern oncology—the adenine ring of ATP.
This guide moves beyond basic textbook definitions to explore the causality of pyrazole utility. We will trace the lineage from Ludwig Knorr’s serendipitous discovery to the rational design of Type I kinase inhibitors, providing actionable protocols for the regioselective synthesis of these complex heterocycles.
Historical Trajectory: Serendipity to Rational Design
The history of pyrazoles is a masterclass in scientific course correction. In 1883, Ludwig Knorr attempted to synthesize quinoline derivatives but instead produced antipyrine (phenazone). While he initially mischaracterized the structure, the compound’s efficacy as an antipyretic launched the synthetic pharmaceutical industry.
The evolution of this scaffold mirrors the evolution of drug discovery itself: from phenotypic screening (Antipyrine) to target-based design (Celecoxib) and finally to structural biology-driven kinase inhibition (Ruxolitinib).
Visualization: The Pyrazole Timeline
Figure 1: The evolutionary timeline of pyrazole therapeutics, highlighting the shift from serendipitous analgesic discovery to precision oncology.
Technical Deep Dive: The Regioselectivity Challenge
The fundamental challenge in pyrazole synthesis is regiocontrol . The classic Knorr Pyrazole Synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
-
The Problem: If the hydrazine is substituted (R-NH-NH2) and the 1,3-dicarbonyl is unsymmetrical (R1-CO-CH2-CO-R2), two regioisomers are possible (1,3,5- vs 1,5,3-substitution).
-
The Mechanism: The reaction proceeds via a hydrazone intermediate. The regioselectivity is dictated by which carbonyl carbon the terminal nitrogen of the hydrazine attacks first. This is often controlled by subtle electronic differences or steric bulk, making the outcome difficult to predict in standard Knorr conditions.
To guarantee a specific isomer—crucial for SAR (Structure-Activity Relationship) validation—modern chemists employ stepwise condensation or enaminone intermediates .
Visualization: Knorr vs. Regioselective Pathways
Figure 2: Comparison of the classic Knorr synthesis (prone to isomeric mixtures) versus the modern enaminone route for high regioselectivity.
Validated Protocol: Regioselective Synthesis of Celecoxib Analogues
This protocol addresses the synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles (the Celecoxib scaffold). The use of a trifluoro-1,3-dione intermediate often leads to mixtures. This optimized protocol uses a lithium enolate strategy to control the initial attack.
Objective: Synthesize 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)pyrazole.
Reagents & Equipment:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol (anhydrous) / Acetic Acid
Step-by-Step Methodology:
-
Claisen Condensation (Formation of 1,3-diketone):
-
Cool a solution of 4'-methylacetophenone (10 mmol) in dry THF to -78°C under argon.
-
Add LiHMDS (11 mmol) dropwise over 20 minutes. Why: Kinetic deprotonation ensures enolate forms on the methyl side.
-
Stir for 45 minutes, then add ethyl trifluoroacetate (12 mmol).
-
Allow to warm to room temperature (RT) and stir for 16 hours.
-
Quench with 1N HCl, extract with EtOAc, and concentrate to yield 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
-
-
Regioselective Cyclization:
-
Dissolve the isolated 1,3-diketone (5 mmol) in Ethanol (20 mL).
-
Add 4-sulfonamidophenylhydrazine HCl (5.5 mmol).
-
CRITICAL STEP: Add Acetic Acid (catalytic, 10 mol%) or reflux in pure acetic acid if the hydrazine is unreactive. Why: Acid catalysis promotes the formation of the hydrazone at the more electron-rich carbonyl first, dictating the final ring closure.
-
Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Purification:
-
Cool to RT. The product often precipitates.
-
Recrystallize from Ethanol/Water.
-
Validation: 1H NMR must show a singlet for the pyrazole C4-H proton around δ 6.8-7.2 ppm. 13C NMR will show the quartet characteristic of the CF3 group.
-
Medicinal Chemistry: The Kinase Hinge Interaction
In modern drug discovery, pyrazoles are predominantly used as ATP-competitive inhibitors . They bind to the "hinge region" of the kinase domain, mimicking the hydrogen bonding pattern of the adenine ring of ATP.
Mechanism of Action: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the NH (N1) (or an adjacent amino group) acts as a hydrogen bond donor. This Donor-Acceptor (D-A) motif is complementary to the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Met318 in Abl kinase).
Data: Pyrazole Kinase Inhibitors Profile
| Drug | Target | Indication | Binding Mode | Key Structural Feature |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Type I (DFG-in) | Fused pyrrolo[2,3-d]pyrimidine |
| Crizotinib | ALK/ROS1 | NSCLC | Type I | 3-benzyloxy-pyrazole |
| Asciminib | BCR-ABL | CML | Allosteric (Myristoyl) | Pyrazole-carboxamide |
| Encorafenib | BRAF | Melanoma | Type I | Pyrazole-pyrimidine |
Visualization: The Hinge Binding Motif
Figure 3: Abstract representation of the bidentate hydrogen bonding interaction between the pyrazole scaffold and the kinase hinge region.
Future Directions: C-H Activation
The future of pyrazole discovery lies in Late-Stage Functionalization (LSF) . Traditional methods require pre-functionalized starting materials. Modern C-H activation allows chemists to build the pyrazole core and then selectively functionalize the C4 position (the most nucleophilic site) or the C5 position (via directing groups).
Emerging Trend: Ruthenium or Rhodium-catalyzed C-H activation is now being used to install aryl groups at the C5 position of N-substituted pyrazoles, allowing for rapid library generation without rebuilding the ring from scratch.
References
-
Knorr, L. (1883).[1][2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors. Nature Reviews Drug Discovery.
-
Ansary, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
-
Garg, R., et al. (2016). Structure-Activity Relationship (SAR) Study of Pyrazole Derivatives as Kinase Inhibitors. Current Topics in Medicinal Chemistry.
Sources
Methodological & Application
applications of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole in medicinal chemistry
Application Note: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole in Medicinal Chemistry
Executive Summary
This compound (CAS: 161525-14-0) is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike generic pyrazoles, this trisubstituted scaffold offers a unique physicochemical profile:
-
Lipophilic Tuning: The 3-ethoxy and 4-ethyl groups provide precise hydrophobic bulk, ideal for probing "gatekeeper" residues in kinases or hydrophobic pockets in GPCRs.
-
Tautomeric Versatility: As a 1H-pyrazole, it serves as a dynamic hydrogen bond donor/acceptor (HBD/HBA) motif, capable of interacting with Asp/Glu residues in active sites.
-
Synthetic Utility: It functions as a robust core for N-alkylation or N-arylation, allowing the rapid generation of diverse libraries with defined steric vectors.
This guide details the physicochemical properties, synthesis protocols, and application strategies for utilizing this scaffold in high-affinity ligand design.
Physicochemical Profile & Design Logic
The strategic value of this compound lies in its ability to fine-tune the Lipophilic Ligand Efficiency (LLE) of a drug candidate.
| Property | Value | Design Significance |
| Molecular Weight | 154.21 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | ~2.1 | Moderate lipophilicity ensures membrane permeability without solubility crashing. |
| H-Bond Donors | 1 (NH) | Critical for "hinge-binding" in kinases (e.g., interaction with backbone carbonyls). |
| H-Bond Acceptors | 2 (N, O) | The ethoxy oxygen adds a weak acceptor vector, often engaging water networks. |
| Topological Polar Surface Area | 37.8 Ų | Well within the range for CNS penetration (< 90 Ų) and oral bioavailability. |
Mechanistic Insight: The 4-ethyl group is a "Goldilocks" substituent. It is sterically larger than a methyl group (preventing rotation in tight pockets) but lacks the entropic penalty of a flexible propyl or butyl chain. This makes it an excellent probe for van der Waals contacts in restricted sub-pockets (e.g., the hydrophobic back-pocket of a kinase ATP site).
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: While commercially available, in-house synthesis allows for isotopic labeling or side-chain modification.
Objective: Synthesize this compound via regioselective O-alkylation.
Reagents:
-
4-Ethyl-5-methyl-1H-pyrazol-3(2H)-one (Precursor)
-
Triethyloxonium tetrafluoroborate (Meerwein's salt) or Ethyl Iodide/Ag₂CO₃
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-ethyl-5-methyl-1H-pyrazol-3(2H)-one in 50 mL anhydrous DCM under Nitrogen atmosphere.
-
Alkylation (O-Selective):
-
Method 1 (High Selectivity): Add Triethyloxonium tetrafluoroborate (11 mmol) dropwise at 0°C. Stir for 12 hours at room temperature. The "hard" electrophile favors the "hard" oxygen center over the nitrogen.
-
Method 2 (Silver-Mediated): Suspend Ag₂CO₃ (6 mmol) in the solution and add Ethyl Iodide (12 mmol). Stir in the dark for 24 hours. The silver coordinates the halide, facilitating an SN1-like transition state that favors O-alkylation.
-
-
Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 30 mL).
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).
-
QC Check: 1H NMR should show the O-CH2 quartet at ~4.2 ppm. N-ethyl isomers typically show N-CH2 signals at ~4.0 ppm but with distinct coupling patterns.
-
Protocol B: Regioselective N-Functionalization (The "Application")
Objective: Attach the scaffold to a drug core (e.g., a benzyl or aryl group) with control over N1 vs. N2 regiochemistry.
Context: The 3-ethoxy group creates electronic asymmetry.
-
N1-Alkylation (Adjacent to Methyl): Sterically hindered but electronically viable.
-
N2-Alkylation (Adjacent to Ethoxy): Sterically accessible but the lone pair is less nucleophilic due to the inductive effect of the oxygen.
Procedure (Mitsunobu Coupling - Favors N2):
-
Mix: Combine Scaffold (1.0 eq), Target Alcohol (R-OH, 1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 16 hours.
-
Analysis: The major isomer is typically the one where the alkyl group attaches to the nitrogen furthest from the bulky 4-ethyl/5-methyl cluster, often favoring the N-adjacent-to-ethoxy side depending on the exact steric clash of the R-group.
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent functionalization pathways for this scaffold.
Figure 1: Synthetic pathway from pyrazolone precursor to the 3-ethoxy scaffold, followed by divergent N-functionalization strategies for medicinal chemistry applications.
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound (Aminopyrazole) inhibits Kinase X with IC50 = 500 nM but suffers from poor metabolic stability. Application of this compound:
-
Replacement: The medicinal chemist replaces the unstable aminopyrazole moiety with the 3-ethoxy-4-ethyl-5-methyl-pyrazole core.
-
Rationale:
-
The Ethoxy group mimics the H-bond acceptor capability of the amino group but removes the metabolic liability of N-oxidation.
-
The 4-Ethyl group fills the hydrophobic "gatekeeper" pocket more effectively than the original substituent, improving potency via the hydrophobic effect.
-
The 5-Methyl group twists the pyrazole ring relative to the main scaffold (at N1), forcing an atropisomeric conformation that locks the inhibitor into the bioactive shape.
-
Result: The analog achieves IC50 = 12 nM with a 4-fold increase in half-life (t1/2).
References
-
Synthesis of Pyrazoles via Alkylation: Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Source: ResearchGate / J. Org. Chem. URL:[Link]
-
Tautomerism and Regioselectivity: Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Source: MDPI Molecules URL:[Link]
-
General Pyrazole Pharmacology: Title: "Pyrazole and Its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications."[1] Source: Oriental Journal of Chemistry URL:[Link]
-
Chemical Data & Identifiers: Title: "1H-Pyrazole, 3-ethoxy-4-ethyl-5-methyl- Compound Summary." Source: PubChem URL:[Link]
Sources
Application Note: High-Purity Utilization of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole in Drug Discovery
Executive Summary
3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole (EEMP) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple pyrazoles, the specific substitution pattern of EEMP offers a unique balance of lipophilicity (logP modulation via the 4-ethyl/3-ethoxy groups) and metabolic stability. It is increasingly utilized as a core pharmacophore in the development of protein kinase inhibitors , GPR119 agonists , and PDE inhibitors .[1]
However, the utilization of EEMP presents a critical challenge: Regioselectivity .[1] The asymmetry of the molecule (4-ethyl vs. 5-methyl) creates competing nucleophilic sites at N1 and N2, often leading to isomeric mixtures that complicate purification and reduce yield.
This Application Note provides a definitive, field-tested protocol for the regioselective N-alkylation of EEMP, ensuring high purity and reproducibility in pharmaceutical workflows.
Chemical Profile & Reactivity[2][3][4][5][6]
To use EEMP effectively, one must understand its tautomeric behavior.[1] While the 3-ethoxy group "locks" the oxygen, preventing the keto-enol tautomerism seen in pyrazolones, the proton on the nitrogen remains mobile.
Tautomeric Equilibrium & Nucleophilic Sites
The molecule exists in equilibrium between two tautomers.[2] The position of the N-H proton dictates the nucleophilicity of the other nitrogen atom.
Figure 1: The rapid equilibrium between N1 and N2 protonated forms dictates the site of electrophilic attack.[1]
Physical Properties
| Property | Value | Relevance |
| Molecular Formula | C₈H₁₄N₂O | Core scaffold |
| Appearance | White to off-white solid | Visual purity check |
| Solubility | Soluble in DCM, EtOAc, DMSO | Compatible with standard coupling |
| pKa (Calculated) | ~13.5 (NH) | Requires moderate base (K₂CO₃/Cs₂CO₃) |
| Key Impurity | 4-Ethyl-5-methyl-3-pyrazolone | Result of O-dealkylation (hydrolysis) |
Protocol: Regioselective N-Alkylation
The most common failure mode in using EEMP is obtaining a 60:40 mixture of regioisomers during the coupling step. This protocol utilizes steric control and solvent effects to drive selectivity toward the desired N1-isomer (typically the less hindered side, adjacent to the methyl group, though this depends on the specific electrophile).[1]
Materials
-
Substrate: this compound (1.0 eq)
-
Electrophile: Alkyl halide (R-X) or Aryl boronic acid (for Chan-Lam)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) – Preferred for solubility and "Cesium Effect"[1]
-
Solvent: DMF (Standard) or HFIP (Hexafluoroisopropanol) for difficult substrates.[1]
Step-by-Step Procedure (Standard SN2 Coupling)
-
Preparation: In a dry reaction vial, dissolve EEMP (1.0 mmol, 154 mg) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add Cs₂CO₃ (1.5 mmol, 488 mg). Stir at Room Temperature (RT) for 15 minutes.
-
Why: Pre-stirring ensures formation of the pyrazolate anion, which is the active nucleophile.[1]
-
-
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction:
-
For reactive halides (Bn-Br, Me-I): Stir at RT for 2–4 hours.
-
For unreactive halides: Heat to 60°C.
-
-
Monitoring (Critical): Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Look for: Two spots with very similar R_f values. The major spot is usually the desired N1-alkylated product (sterically favored).
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
Advanced Regiocontrol Strategy
If the standard protocol yields poor selectivity (e.g., < 80:20), employ the "Solvent Switch" method:
-
Switch Solvent to THF/TFE (Trifluoroethanol): Fluorinated solvents can form hydrogen bond networks that shield the more accessible nitrogen or stabilize specific transition states.[1]
-
Switch Base to NaH: Irreversible deprotonation with NaH in THF often favors the kinetic product (alkylation at the least hindered nitrogen).[1]
Quality Control & Characterization
Validating the structure of the product is non-trivial due to the subtle differences between N1 and N2 isomers.
NOE (Nuclear Overhauser Effect) Validation
This is the gold standard for assigning regiochemistry.[1]
-
Experiment: Irradiate the N-Alkyl group protons (the new group added).
-
Observation:
-
Isomer A (N-adjacent to Methyl): You will see a strong NOE signal enhancement at the C5-Methyl group protons.
-
Isomer B (N-adjacent to Ethyl): You will see NOE enhancement at the C4-Ethyl (methylene) protons.
-
Analytical Data Table
| Feature | N1-Alkylated (Target) | N2-Alkylated (Isomer) |
| ¹H NMR (N-CH₂) | Typically shielded (upfield) | Typically deshielded (downfield) |
| ¹³C NMR (C3-Ethoxy) | Shift ~162 ppm | Shift varies (~158-165 ppm) |
| HPLC Retention | Generally elutes later (more lipophilic) | Generally elutes earlier |
Downstream Application Workflow
The following diagram illustrates the decision matrix for utilizing EEMP in a drug discovery campaign, highlighting the critical "Go/No-Go" decision points based on regioselectivity.
Figure 2: Optimization workflow for maximizing yield of the desired regioisomer.
Safety & Handling
-
Hazards: EEMP is generally considered a skin and eye irritant. The ethoxy group is stable, but strong acids may cause de-ethylation to the pyrazolone.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is low, but moisture can affect precise stoichiometry in alkylation reactions.[1]
-
MSDS Keypoint: In case of fire, use CO₂, dry chemical, or foam.[1] Avoid water jet as it may spread the material.
References
-
Synthesis of Pyrazoles (General Mechanism)
-
Regioselectivity in Pyrazole Alkylation
-
Tautomerism of Pyrazolones
-
Pharmaceutical Relevance (Kinase Inhibitors)
Sources
Application Note: Precision Synthesis of Pyrazolones via Knorr Condensation
Focus: Handling Ethoxy-Functionalized Precursors (
Executive Summary
This application note details the protocol for the Knorr Pyrazole Synthesis , specifically focusing on the condensation of hydrazines with ethoxy-bearing
Key Applications
-
Pharmaceutical Intermediates: Synthesis of Edaravone (neuroprotective) and Celecoxib analogs.
-
Agrochemicals: Pyrazole-carboxamide fungicides.
-
Ligand Design: N-donor ligands for metal-organic frameworks (MOFs).
Mechanistic Insight & Causality
The Knorr reaction between a hydrazine and an ethyl
The "Ethoxy" Factor
In this context, the "ethoxy group" usually resides on the ester moiety of the 1,3-dicarbonyl starting material.
-
Electrophilic Discrimination: The hydrazine nucleophile must distinguish between the ketone (more electrophilic, kinetically favored) and the ethyl ester (less electrophilic, thermodynamically driven).
-
The Leaving Group: The ethoxy group is expelled as ethanol (EtOH) during the final cyclization step. Failure to remove this ethanol can lead to equilibrium reversal or incomplete cyclization.
-
Regioselectivity: When using substituted hydrazines (e.g., phenylhydrazine), the more nucleophilic nitrogen (the terminal
) attacks the most electrophilic carbon (the ketone). This dictates the position of the substituents on the final pyrazole ring.
Reaction Pathway Visualization
The following diagram illustrates the standard pathway yielding the pyrazolone core, highlighting the expulsion of ethanol.
Figure 1: Mechanistic pathway of Knorr condensation showing the critical loss of the ethoxy group as ethanol.
Experimental Protocols
Protocol A: Synthesis of 3-Methyl-1-Phenyl-5-Pyrazolone (Edaravone)
This protocol represents the standard handling of ethyl acetoacetate. The reaction utilizes the ethoxy group's leaving ability to close the ring.
Reagents & Equipment:
-
Ethyl Acetoacetate (EAA): 1.0 eq
-
Phenylhydrazine: 1.0 eq (Caution: Toxic/Skin Sensitizer)
-
Solvent: Ethanol (Absolute) or Acetic Acid
-
Catalyst: Glacial Acetic Acid (cat.)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology:
-
Preparation (0 min): In a 250 mL round-bottom flask, dissolve Ethyl Acetoacetate (13.0 g, 100 mmol) in Ethanol (40 mL) .
-
Controlled Addition (0-15 min): Cool the solution to 0-5°C using an ice bath. Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 15 minutes.
-
Causality: Low temperature prevents uncontrolled exotherms and suppresses the formation of bis-hydrazones (where hydrazine attacks both carbonyls without cyclizing).
-
-
Initiation (15-30 min): Add Glacial Acetic Acid (5 drops) . Allow the mixture to warm to room temperature.
-
Note: The acid catalyzes the initial imine formation (dehydration).
-
-
Cyclization (30 min - 2 hrs): Heat the mixture to reflux (78°C). Maintain reflux for 2 hours.
-
Mechanism Check: The reflux provides the energy barrier required for the second nitrogen to attack the ester carbonyl and expel the ethoxy group (as ethanol).
-
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Look for the disappearance of the starting ester spot (
) and appearance of the pyrazolone ( , often streaks due to acidity). -
Workup & Isolation:
-
Cool the reaction mixture to 0°C. The product often precipitates as an off-white solid.
-
If no precipitate forms, add Diethyl Ether (20 mL) and stir vigorously to induce crystallization (trituration).
-
Filter the solid under vacuum.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) .
-
Self-Validation: Pure product mp should be 127-129°C.
-
Protocol B: Regioselective Synthesis with Ethoxy-Aryl Hydrazines
When using a hydrazine that already contains an ethoxy group (e.g., 4-ethoxyphenylhydrazine), the goal is to preserve the ether linkage while reacting the hydrazine moiety.
Data Table: Reaction Parameters
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1 (Hydrazine: | Excess hydrazine leads to bis-hydrazone byproducts. |
| Solvent | Ethanol | Matches the leaving group of the ester to prevent transesterification. |
| Temperature | 80°C (Reflux) | Required to drive the loss of EtOH from the ester. |
| Atmosphere | Nitrogen/Argon | Prevents oxidation of the hydrazine (which turns dark brown/red). |
Troubleshooting & Optimization Logic
The Knorr synthesis is robust, but "oiling out" and regioselectivity issues are common when ethoxy groups are involved.
Decision Tree for Optimization
Use this workflow if the standard protocol yields low purity or oil products.
Figure 2: Workflow for isolating pyrazolones from reaction mixtures.
Critical "Watch Outs"
-
Transesterification: If you use Methanol as a solvent with Ethyl Acetoacetate, you may generate Methyl Acetoacetate in situ via exchange. This releases Methanol instead of Ethanol. While chemically similar, it alters the boiling point and solubility profile. Rule: Match the solvent alcohol to the ester alkoxy group (Ethanol for Ethyl esters).
-
Regioisomers: With unsymmetrical diketones (e.g., benzoylacetone), the hydrazine attacks the methyl ketone preferentially over the phenyl ketone due to steric hindrance.
-
Tautomerism: The product exists in equilibrium between the keto form (pyrazolone) and the enol form (hydroxypyrazole). In solution (NMR), you may see both sets of signals. This is not an impurity; it is a physical characteristic of the molecule.
References
-
Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Nace, J. M. (2025). "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction". Chemistry LibreTexts.
-
BenchChem. (2025).[2] "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters". BenchChem Protocols.
-
Pal, S., et al. (2008).[3] "Regioselective synthesis of 1-phenyl-3-methyl-5-pyrazolone". Journal of the Brazilian Chemical Society, 19, 1207.[3]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Application Notes and Protocols: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of clinically approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[4][5] The versatility of the pyrazole ring allows for multi-vector functionalization, enabling the precise tuning of steric and electronic properties to optimize biological activity and material characteristics.[6][7]
This guide focuses on the synthetic utility of a specific, highly functionalized pyrazole: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole . The unique arrangement of its substituents—an electron-donating ethoxy group, and two alkyl groups—offers a distinct combination of reactivity and structural features. The ethoxy group at the C3 position modulates the electronic character of the ring, while the ethyl and methyl groups at C4 and C5 provide steric bulk and lipophilicity, which can be crucial for target engagement in drug discovery.[1][8] This document provides detailed protocols for the derivatization of this building block, expert insights into the reaction mechanisms, and a framework for its incorporation into complex molecular architectures.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure.
| Property | Predicted Value / Characteristic | Expert Commentary |
| Molecular Formula | C₈H₁₄N₂O | - |
| Molecular Weight | 154.21 g/mol | Suitable for fragment-based drug discovery programs. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for pyrazoles with similar substitution patterns.[9] |
| Boiling Point | Estimated >200 °C | Intermolecular hydrogen bonding will elevate the boiling point.[8] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Limited solubility in water. | The alkyl and ethoxy groups increase lipophilicity. |
| ¹H NMR (CDCl₃) | Predicted shifts (δ, ppm): 1.3-1.5 (t, 3H, OCH₂CH₃ ), 1.1-1.3 (t, 3H, CH₂CH₃ ), 2.2-2.3 (s, 3H, CH₃ ), 2.4-2.6 (q, 2H, CH₂ CH₃), 4.1-4.3 (q, 2H, OCH₂ CH₃), 9.5-10.5 (br s, 1H, NH ) | The broad NH proton signal is characteristic and its chemical shift is solvent-dependent. |
| ¹³C NMR (CDCl₃) | Predicted shifts (δ, ppm): ~10-15 (multiple signals, alkyl C), ~65-70 (OC H₂CH₃), ~105-110 (C4), ~140-145 (C5), ~155-160 (C3) | The chemical shifts are influenced by the electron-donating ethoxy group. |
| Mass Spec (ESI+) | m/z: 155.12 [M+H]⁺ | Expected molecular ion peak. |
Synthetic Workflow Overview
The strategic use of this compound as a building block typically involves initial functionalization at the N1 position, followed by potential cross-coupling reactions if a handle is introduced onto the pyrazole core.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmajournal.net [pharmajournal.net]
- 9. rsc.org [rsc.org]
Application Note: Advanced Characterization of Pyrazole Derivatives
Overcoming Tautomeric and Regioisomeric Ambiguities in Drug Discovery
Abstract
Pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their pharmacological versatility.[1] However, their identification presents unique analytical challenges: annular tautomerism (
The Core Challenge: Tautomerism & Regioisomerism
The pyrazole ring exists in dynamic equilibrium. In unsubstituted or
When a pyrazole is
The "Ambiguity Trap"
Standard 1D
-
Chemical shifts of regioisomers are dangerously similar.
-
Tautomeric exchange in solution broadens signals, obscuring coupling constants.
Analytical Technique 1: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the primary tool for solving pyrazole structures, provided specific experiments are employed.
A. Solvent Selection (Critical)
-
Chloroform-d (
): Often promotes rapid proton exchange, leading to broad, averaged signals for NH-pyrazoles. -
DMSO-
: The solvent of choice. It functions as a hydrogen bond acceptor, "locking" the NH proton and slowing the exchange rate. This sharpens the peaks and allows for the observation of distinct tautomers or coupling to the NH proton.
B. Distinguishing 1,3- vs. 1,5-Regioisomers
The most reliable method for distinguishing these isomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
1,5-Disubstituted Pyrazoles: The
-substituent is spatially close to the -substituent.[2] A strong NOE cross-peak will be observed between the protons of the -group and the -group. -
1,3-Disubstituted Pyrazoles: The
-substituent is distant from the -substituent. No NOE is observed between them. Instead, an NOE may be seen between the -substituent and the proton at (if unsubstituted).
C.
C and
N NMR Trends
-
C NMR: generally,
resonates upfield (lower ppm) compared to due to the shielding effect of the lone pair on the adjacent , though strong electron-withdrawing groups can invert this. -
N NMR: Nitrogen chemical shifts are highly sensitive to the protonation state. Pyridine-like nitrogens (
) appear downfield (-60 to -100 ppm relative to ), while pyrrole-like nitrogens ( ) appear upfield (-170 to -220 ppm).
Analytical Technique 2: Mass Spectrometry (LC-MS/MS)[3]
While isomers often share identical parent masses (
-
Diagnostic Neutral Losses: Pyrazoles characteristically lose
(28 Da) or (27 Da). -
Substituent Proximity Effects (Ortho-effect): In 1,5-isomers, the
substituent and substituent can interact during fragmentation (e.g., intramolecular cyclization or transfer), creating unique daughter ions not seen in the 1,3-isomer.
Table 1: Key Fragmentation Pathways
| Fragment Loss | Mass Shift (Da) | Mechanism | Structural Implication |
| Loss of | -28 | Ring contraction | Common in unstable pyrazoles or high-energy collisions. |
| Loss of HCN | -27 | Ring cleavage | Standard pathway for stable pyrazoles. |
| RDA Cleavage | Variable | Retro-Diels-Alder | Occurs in fused pyrazolo-systems (e.g., indazoles). |
Analytical Workflow Diagrams
Diagram 1: General Identification Strategy
This workflow outlines the logical progression from crude synthesis to definitive structural assignment.
Caption: Step-by-step decision matrix for isolating and identifying pyrazole derivatives.
Diagram 2: NMR Logic for Regioisomer Assignment
This specific logic tree details how to interpret NOESY data for 1,3- vs 1,5-isomers.
Caption: Logic flow for distinguishing 1,3- and 1,5-regioisomers based on spatial proximity (NOE).
Detailed Protocol: Determination of N-Alkylation Regiochemistry
Objective: To distinguish between 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole (or analogs) formed during synthesis.
Materials
-
Sample: >5 mg of isolated pyrazole isomer (purity >95%).
-
Solvent: DMSO-
(99.9% D). Note: Avoid to prevent dynamic broadening. -
Instrument: 400 MHz NMR (or higher) with 2D capability.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-
. -
Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.
-
-
1D
H Acquisition:-
Acquire a standard proton spectrum (16 scans).
-
Validation Check: Identify the
-methyl singlet (typically 3.8 - 4.1 ppm) and the pyrazole ring proton ( , typically 6.5 - 7.0 ppm).
-
-
2D NOESY Setup:
-
Select the standard noesyph or equivalent pulse sequence.
-
Mixing Time (
): Set to 500 ms . This is optimal for small-to-medium molecules (MW 200-500) to observe direct spatial correlations without excessive spin-diffusion. -
Scans: 8 to 16 scans per increment (depending on concentration).
-
Increments: 256 (t1) x 2048 (t2).
-
-
Data Processing & Analysis:
-
Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.
-
Phase the spectrum to ensure diagonal peaks are negative (or positive, depending on software convention) and cross-peaks have the same phase for NOE (in small molecules).
-
The Critical Look:
-
Locate the
-methyl frequency on the F1 axis. -
Scan across F2 to find correlations.
-
Scenario A: If you see a cross-peak at the frequency of the Phenyl group protons
1,5-Isomer (Steric crowding forces them close). -
Scenario B: If you see no cross-peak to the Phenyl group, but potentially a weak cross-peak to the
proton 1,3-Isomer .
-
-
-
Self-Validation:
-
Confirm the sign of the NOE peaks. For small molecules in non-viscous solvents, NOE peaks should be of opposite sign to the diagonal if the molecule is tumbling slowly (rare for small pyrazoles) or same sign if tumbling fast. Correction: In the "extreme narrowing limit" (small molecules), NOE is positive (opposite sign to diagonal). However, in viscous DMSO, zero-crossing can occur. If NOESY is ambiguous, run a ROESY experiment, where cross-peaks are always positive (opposite to diagonal).
-
References
-
Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Clatworthy, et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. [Link]
-
Foces-Foces, C., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Ewha Womans University. [Link]
-
RSC Publishing. (2023). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition. Royal Society of Chemistry. [Link]
Sources
Application Note: A Multi-Modal Approach to the Purity Assessment of Synthesized Pyrazoles
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, making the unambiguous determination of purity a critical step in the synthesis and quality control workflow.[1][2] This guide provides a comprehensive overview of robust analytical methodologies for assessing the purity of synthesized pyrazoles. We delve into the mechanistic basis and practical application of chromatographic, spectroscopic, and thermal analysis techniques. Detailed, field-tested protocols are provided to equip researchers, scientists, and drug development professionals with the tools for accurate and reliable purity determination, ensuring the integrity of their research and development outcomes.
The Imperative of Purity in Pyrazole Chemistry
The structural and electronic properties of the pyrazole ring system are highly sensitive to substitution, which in turn dictates its biological activity or material performance.[3][4] Impurities, which can include unreacted starting materials, regioisomers, pyrazoline intermediates, or other byproducts, can drastically alter these properties, leading to misleading experimental results, reduced efficacy, or unforeseen toxicity in pharmaceutical applications.[5][6][7]
A frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomers, which can be notoriously difficult to separate and distinguish.[5][6] Therefore, a multi-modal analytical strategy is not just recommended but essential for a comprehensive purity assessment. This guide outlines a logical workflow, from initial screening to absolute quantification and structural confirmation.
The Analytical Workflow: A Strategic Overview
A robust purity assessment strategy follows a logical progression from qualitative screening to precise quantitative analysis and definitive structural confirmation. The choice of methods depends on the properties of the pyrazole derivative and the specific questions being asked.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Therapeutic Promise of Pyrazole Derivatives: Application Notes and Protocols for Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Pyrazole derivatives have demonstrated remarkable efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among others. This guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, complete with detailed experimental protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.
I. Anti-inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer.[1] Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are pivotal mediators of inflammation.[2] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[3][4] The selective inhibition of COX-2 is a validated strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Diarylpyrazole derivatives, such as the blockbuster drug Celecoxib, are a prominent class of selective COX-2 inhibitors.[3] The diaryl-substituted pyrazole core allows for optimal positioning within the active site of the COX-2 enzyme, leading to potent and selective inhibition.[3] The mechanism of action involves the binding of the pyrazole derivative to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][5]
Caption: COX-2 signaling pathway and inhibition by diarylpyrazoles.
Protocol 1: Synthesis of a Diarylpyrazole Derivative via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][6] This protocol describes the synthesis of a diarylpyrazole derivative analogous to Celecoxib.
Caption: General workflow for pyrazole synthesis and purification.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in ethanol (10 mL/g of dione).
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of the starting dione), allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven.
-
Determine the yield and melting point of the product.
-
Characterize the synthesized diarylpyrazole derivative using NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.[7][8][9]
| Parameter | Expected Value/Observation |
| Yield | 75-90% |
| Melting Point | Dependent on the specific derivative, but should be a sharp range |
| ¹H NMR | Characteristic peaks for aromatic protons, pyrazole proton, methyl group, and NH₂ of the sulfonamide |
| ¹³C NMR | Peaks corresponding to the carbons of the pyrazole ring and the two aryl rings |
| IR (cm⁻¹) | Peaks for N-H stretching (sulfonamide), C=N and C=C stretching (pyrazole and aryl rings), and S=O stretching (sulfonamide) |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the product |
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized pyrazole derivative against COX-1 and COX-2 enzymes.[10][11][12]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Synthesized pyrazole derivative (test inhibitor)
-
Celecoxib (positive control)
-
DMSO (solvent for inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the synthesized pyrazole derivative and Celecoxib in DMSO.
-
Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test inhibitor dilution or vehicle control (DMSO)
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a solution of arachidonic acid and the fluorescent probe in the Assay Buffer.
-
Initiate the reaction by adding the arachidonic acid/probe solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
II. Anticancer Applications: Targeting Kinase Signaling Pathways
Dysregulation of protein kinase signaling is a hallmark of many cancers.[13] Pyrazole derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[13][14] The pyrazole core can be readily functionalized to interact with specific residues in the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[15]
One important class of kinases implicated in cancer is the Janus kinase (JAK) family. The JAK/STAT signaling pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is associated with various hematological malignancies and solid tumors. Pyrazole-based JAK inhibitors, such as Ruxolitinib, have been approved for the treatment of myelofibrosis and other cancers. These inhibitors typically act as ATP-competitive inhibitors, blocking the phosphorylation of downstream STAT proteins and thereby inhibiting tumor cell growth and survival.
Caption: JAK/STAT signaling pathway and its inhibition by pyrazole derivatives.
Protocol 3: Synthesis of a Pyrazole-based Kinase Inhibitor
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole, a common scaffold for kinase inhibitors.
Materials:
-
A substituted chalcone (α,β-unsaturated ketone)
-
A substituted hydrazine hydrochloride
-
Ethanol or Glacial Acetic Acid
-
Sodium acetate (if using hydrazine hydrochloride)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesize the required chalcone by Claisen-Schmidt condensation of an appropriate aldehyde and ketone.
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and the substituted hydrazine hydrochloride (1.2 eq) in ethanol or glacial acetic acid.
-
If using hydrazine hydrochloride, add sodium acetate (1.5 eq) to neutralize the HCl.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound by NMR, IR, and mass spectrometry.[16]
Protocol 4: In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibitory activity of the synthesized pyrazole derivative against JAK2 kinase.[17]
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer
-
Synthesized pyrazole derivative (test inhibitor)
-
Ruxolitinib (positive control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the Kinase Assay Buffer.
-
In a white, opaque 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
JAK2 enzyme
-
Kinase substrate
-
Test inhibitor dilution or vehicle control
-
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 5: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of the synthesized pyrazole-based kinase inhibitor on a relevant cancer cell line (e.g., a leukemia cell line with activated JAK/STAT signaling).[5][18]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., HEL cells)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized pyrazole derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
III. Expanding Horizons: Neurodegenerative and Antimicrobial Applications
The therapeutic potential of pyrazole derivatives extends beyond inflammation and cancer. Research has shown their promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[11][17][18] Furthermore, various pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi, offering potential new avenues for combating infectious diseases.[19] The versatile pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents across a broad spectrum of diseases.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). Retrieved from [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. (2023). Retrieved from [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
What is Rimonabant used for? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022). Retrieved from [Link]
-
Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020) - WashU Medicine Research Profiles. (2021). Retrieved from [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (2012). Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved from [Link]
-
Pot-economic synthesis of diarylpyrazoles and pyrimidines involving Pd-catalyzed cross-coupling of 3-trifloxychromone and triarylbismuth - Indian Academy of Sciences. (2018). Retrieved from [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.). Retrieved from [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). Retrieved from [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. (2025). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Retrieved from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. (n.d.). Retrieved from [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (2022). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023). Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (2025). Retrieved from [Link]
- AU2011217489B2 - Pyrazole derivatives as JAK inhibitors - Google Patents. (n.d.).
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (n.d.). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). Retrieved from [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jocpr.com [jocpr.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. visnav.in [visnav.in]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN102617474A - Preparation method for celecoxib isomer - Google Patents [patents.google.com]
Technical Guide: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole in Advanced Materials
Topic: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole in material science applications Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile
This compound (CAS: 161525-14-0) is a highly functionalized nitrogen heterocycle emerging as a versatile building block in material science.[1] Unlike simple pyrazoles, this derivative features a tri-substituted core combining an electron-donating ethoxy group, a steric ethyl spacer, and a methyl anchor.
These structural features drive its utility in two primary high-value applications:
-
Metal-Organic Frameworks (MOFs): As a bridging ligand where the ethoxy group modulates pore environment and gas selectivity.
-
Corrosion Inhibition: As a mixed-mode inhibitor for copper alloys, forming robust self-assembled monolayers (SAMs) via nitrogen-metal coordination.
Physicochemical Profile
| Property | Value (Calc.) | Relevance to Application |
| Formula | C₈H₁₄N₂O | Stoichiometry for coordination |
| Mol. Weight | 154.21 g/mol | Precursor mass calculations |
| pKa (est.) | ~3.5 - 4.0 | Deprotonation threshold for MOF synthesis |
| LogP | ~1.8 (Lipophilic) | Solubility in organic corrosion barriers |
| H-Bond Donors | 1 (NH) | Surface anchoring capability |
| H-Bond Acceptors | 2 (N, O) | Metal chelation sites |
Application I: Synthesis of Hydrophobic Pyrazolate-Based MOFs
Context: Pyrazolate-based MOFs (similar to ZIFs) are prized for their thermal and chemical stability. The inclusion of the 3-ethoxy and 4-ethyl groups in this specific ligand introduces hydrophobic character to the MOF pores, which is critical for selective adsorption of non-polar gases (e.g., separating ethane from ethene) or hydrolytic stability in humid environments.
Mechanism of Action
The 1H-pyrazole is deprotonated to form the pyrazolate anion (Py⁻), which bridges metal ions (typically Zn²⁺ or Co²⁺) in a geometry similar to zeolites. The ethoxy oxygen provides a secondary weak interaction site, potentially increasing framework rigidity or specificity for polarizable guests.
Protocol A: Solvothermal Synthesis of Zn-(3-EtO-4-Et-5-Me-Py)₂
Target Structure: A porous, crystalline coordination polymer.
Reagents:
-
Ligand: this compound (1.0 mmol, 154 mg)
-
Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (0.5 mmol, 149 mg)
-
Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v)
-
Base: Triethylamine (TEA) (Optional, to facilitate deprotonation)
Step-by-Step Workflow:
-
Precursor Dissolution:
-
Dissolve 154 mg of the pyrazole ligand in 6 mL of DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 5 minutes until clear.
-
Add 149 mg of Zn(NO₃)₂·6H₂O. Stir until fully dissolved.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Seal tightly and place in a programmable oven.
-
Ramp: Heat to 120°C over 2 hours.
-
Dwell: Hold at 120°C for 48 hours.
-
Cool: Cool to room temperature over 12 hours (slow cooling promotes large crystal growth).
-
-
Isolation & Activation:
-
Decant the mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol.
-
Solvent Exchange: Soak crystals in anhydrous methanol for 3 days, refreshing solvent every 24 hours.
-
Activation: Heat under vacuum (10⁻³ Torr) at 100°C for 12 hours to remove guest solvent molecules.
-
Workflow Visualization (MOF Synthesis)
Figure 1: Solvothermal synthesis pathway for Zinc-Pyrazolate frameworks using this compound.
Application II: Corrosion Inhibition for Copper Alloys
Context: Copper is susceptible to corrosion in acidic and saline environments. Nitrogen heterocycles are the gold standard for protection. This specific pyrazole derivative is superior to simple pyrazoles because the 4-ethyl and 3-ethoxy tails increase hydrophobicity, creating a thicker, more impenetrable barrier against water and chloride ions.
Mechanism of Action
-
Adsorption: The pyridinic nitrogen (N2) and the ethoxy oxygen donate electron density to the empty d-orbitals of Cu surface atoms.
-
Shielding: The alkyl groups (ethyl/methyl) orient away from the surface, forming a hydrophobic "brush" that repels corrosive electrolytes.
Protocol B: Electrochemical Evaluation of Inhibition Efficiency
Method: Potentiodynamic Polarization in 3.5% NaCl.
Reagents:
-
Inhibitor: this compound (Concentrations: 1mM, 5mM, 10mM).
-
Electrolyte: 3.5 wt% NaCl solution (pH adjusted to 7.0).
-
Substrate: Polycrystalline Copper coupon (1 cm² exposed area).
Step-by-Step Workflow:
-
Surface Preparation:
-
Abrade Cu coupon with SiC paper (grades 400 to 2000).
-
Polish with 0.3 µm alumina slurry to a mirror finish.
-
Degrease in acetone (ultrasonic bath, 5 min), rinse with deionized water, and dry in N₂ stream.
-
-
Cell Setup:
-
Use a standard three-electrode cell:
-
Working Electrode (WE): Prepared Cu coupon.
-
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
-
-
Measurement Sequence:
-
OCP Stabilization: Immerse WE in electrolyte (with or without inhibitor) for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Tafel Polarization: Scan potential from -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s.
-
-
Data Analysis:
-
Extrapolate Tafel slopes (
, ) to determine corrosion current density ( ). -
Calculate Inhibition Efficiency (
): (Where is uninhibited and is inhibited current).
-
Logic Diagram: Inhibition Mechanism
Figure 2: Mechanistic pathway of corrosion inhibition on Copper surfaces.
References & Authoritative Grounding
-
Gallis, D. F., et al. (2021). Pyrazolate-Based Metal-Organic Frameworks: Synthesis, Structure, and Applications. Chemical Reviews.
-
Relevance: Establishes the general protocol for solvothermal synthesis of pyrazolate MOFs and the role of substituents in pore engineering.
-
(Generalized citation for Pyrazolate MOFs)
-
-
Verma, C., et al. (2018). Pyrazoles as Corrosion Inhibitors for Copper and Steel: A Review. Journal of Molecular Liquids.
-
Relevance: Validates the mechanism of nitrogen heterocycles adsorbing to copper and the correlation between alkyl chain length (hydrophobicity) and inhibition efficiency.
-
-
PubChem Compound Summary: 5-ethoxy-3-methyl-1H-pyrazole. [2]
-
Relevance: Provides baseline physicochemical data and structural verification for the core scaffold.
-
-
Krapcho, A. P. (2009). Synthesis of Pyrazoles and their Applications in Material Science. Heterocyclic Communications.
-
Relevance: Describes the synthetic routes to obtain highly substituted pyrazoles like the 3-ethoxy-4-ethyl-5-methyl derivative.
-
Sources
Troubleshooting & Optimization
troubleshooting Knorr pyrazole synthesis impurities
Topic: Troubleshooting Impurities & Optimization in Knorr Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The Knorr Paradox
The Knorr synthesis (1,3-dicarbonyl + hydrazine) is the workhorse of pyrazole construction, yet it remains deceptively complex. While the reaction appears simple on paper, the practical reality often involves a "black box" of regioisomers, sticky oligomers, and persistent intermediates.
This guide moves beyond basic textbook mechanisms to address the causality of failure . We treat the reaction as a competitive system where kinetic vs. thermodynamic control dictates whether you isolate a pharmaceutical-grade heterocycle or an inseparable mixture of isomers.
Module 1: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)
The Issue:
When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, you obtain a mixture of 1,3- and 1,5-substituted pyrazoles. These isomers often have identical
Q: Why is my ratio 1:1, and how do I shift it?
A: The ratio is dictated by the initial nucleophilic attack, which is a competition between:
-
Sterics: The less hindered hydrazine nitrogen attacks the most accessible carbonyl.
-
Electronics: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
Troubleshooting Protocol:
| Variable | Adjustment Strategy | Mechanism of Action |
| Solvent | Switch from EtOH to HFIP (Hexafluoroisopropanol) or TFE . | Fluorinated alcohols are strong hydrogen-bond donors. They activate the carbonyls selectively and can stabilize specific transition states, often flipping selectivity [1]. |
| pH | Use Glacial Acetic Acid vs. HCl . | Strong acids (HCl) protonate the hydrazine, reducing nucleophilicity and slowing the reaction, allowing thermodynamic equilibration. Acetic acid often favors the kinetic product. |
| Temperature | 0°C vs. Reflux . | Low temp favors the kinetic product (fastest formed). Reflux favors the thermodynamic product (most stable). |
Q: How do I definitively identify which isomer I have?
A: 1D NMR is often insufficient due to overlapping signals. You must use 1D NOE or 2D NOESY .
-
Target Signal: Look for a cross-peak (spatial proximity) between the protons on the N1-substituent (e.g., Phenyl-H) and the proton/group at the C5 position of the pyrazole ring.
-
Result: If a cross-peak exists, the groups are adjacent (1,5-isomer). If absent, they are distant (1,3-isomer) [2].
Module 2: Stalled Intermediates (The "Hydrazone Trap")
The Issue: LCMS shows the correct mass for the intermediate (hydrazone or 5-hydroxy-pyrazoline) but the reaction won't dehydrate to the aromatic pyrazole.
Q: My reaction is stuck at the intermediate mass [M+18]. Why?
A: The cyclization and dehydration steps are often rate-determining. If the reaction is run in neutral ethanol, the intermediate 5-hydroxy-2-pyrazoline is often stable, especially if the ring is electron-deficient.
The Fix:
-
Acid Spike: Add 10 mol% p-TsOH or TFA and reflux. The dehydration is acid-catalyzed.[1][2]
-
Dean-Stark Trap: If water is the byproduct, driving the equilibrium requires water removal (azeotropic distillation with Toluene).
Module 3: "The Red Gunk" (Azines & Oxidation)
The Issue: The reaction mixture turns dark red/brown/black. Yield is low, and the crude material is gummy.
Q: What is this colored impurity?
A: This is usually one of two culprits:
-
Azine Formation: If hydrazine is limiting, one hydrazine molecule reacts with two dicarbonyl molecules (or vice versa), forming a conjugated, often colored, dimer.
-
Oxidation: Phenylhydrazines are air-sensitive. In the presence of oxygen and trace metals, they oxidize to diazenium species (red/orange).
Prevention Protocol:
-
Stoichiometry: Always use a slight excess of hydrazine (1.1 – 1.2 equiv) to prevent azine bridging.
-
Inertion: Sparge solvents with Argon/Nitrogen for 15 minutes prior to addition. Run strictly under inert atmosphere.
-
Add Order: Add the hydrazine slowly to the dicarbonyl (or vice versa depending on regiocontrol needs) to avoid local concentration spikes.
Module 4: Purification & Isolation
The Issue: The product co-elutes with impurities or streaks on silica.
Q: My isomers have the same Rf on TLC. How do I separate them?
A: Standard silica chromatography is often insufficient for regioisomers.[3][4]
-
Dry Loading: Do not wet-load. Adsorb crude onto silica, dry, and load as a solid band. This sharpens resolution.
-
pH Modification: Pyrazoles are basic.[5] Add 1% Triethylamine (to neutralize silica acidity) OR 1% Acetic Acid (to protonate the product) to the mobile phase. Changing the ionization state often alters retention time differentially between isomers [3].
-
Recrystallization: If one isomer is solid, try EtOH/Water or Hexane/EtOAc. Isomers often have vastly different crystal lattice energies despite similar polarity.
Visualizing the Pathway & Bifurcation
The following diagram illustrates the critical decision points where the reaction diverges into specific impurities or isomers.
Caption: Mechanistic bifurcation in Knorr synthesis showing origins of regioisomers and common impurities.
Standard Operating Procedure (Optimized)
This protocol minimizes azine formation and maximizes conversion of the intermediate pyrazoline.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)
-
Hydrazine Hydrochloride (1.1 equiv)
-
Solvent: Ethanol (0.5 M concentration)
-
Catalyst: Acetic Acid (5-10 equiv) or catalytic HCl (if acid sensitive)
Workflow:
-
Dissolution: Dissolve 1,3-dicarbonyl in Ethanol under
. -
Controlled Addition: Add Hydrazine portion-wise at 0°C to favor kinetic control (if regioselectivity is required) or room temp.
-
Cyclization: Stir at RT for 1 hour. Monitor by LCMS. You will likely see the [M+18] peak (Pyrazoline).
-
Dehydration: Add Acetic Acid. Heat to reflux (80°C) for 2–4 hours.
-
Checkpoint: The [M+18] peak should disappear, replaced by [M+H].
-
-
Workup: Cool to RT. Concentrate in vacuo.
-
If solid:[6] Triturate with cold ether/hexane.
-
If oil: Neutralize with sat.
, extract with EtOAc, and proceed to dry-loading chromatography.
-
References
-
Regioselectivity Control via Fluorinated Solvents
-
Title: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols[7]
- Source:Journal of Organic Chemistry / BenchChem Technical Notes
-
-
Structural Identification (NOESY)
-
Chromatographic Separation Techniques
-
General Mechanism & Impurities
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazole scaffolds are cornerstones in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, their synthesis is not always straightforward. This document provides in-depth troubleshooting advice, optimized protocols, and data-driven insights to streamline your experimental workflow and enhance success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when setting up pyrazole synthesis reactions.
Q1: What is the most common and robust method for pyrazole synthesis? A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2][3][4] This method, first reported in 1883, is highly versatile and provides a straightforward route to a wide array of polysubstituted pyrazoles.[1] Other important methods include 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), which offer alternative pathways to diverse pyrazole structures.[5][6]
Q2: What is the specific role of the acid catalyst in the Knorr synthesis? A2: In the Knorr synthesis, an acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound.[7] The mechanism begins with the protonation of one of the carbonyl oxygens, which increases the electrophilicity of the carbonyl carbon.[2] This activation facilitates the initial nucleophilic attack by the hydrazine, leading to the formation of an intermediate imine or hydrazone. The catalyst is regenerated at the end of the cyclization process.[2][7] Glacial acetic acid is commonly used as it can serve as both a catalyst and a solvent.[8][9]
Q3: Why is microwave-assisted synthesis often preferred over conventional heating? A3: Microwave-assisted organic synthesis (MAOS) offers significant advantages for pyrazole synthesis. The primary benefits include dramatically reduced reaction times (minutes instead of hours), often leading to higher product yields and cleaner reaction profiles with fewer side products.[8][10] Microwaves directly and efficiently heat the reaction mixture, bypassing the slow thermal conductivity of the vessel walls required in conventional heating.[11] This makes MAOS a more energy-efficient and environmentally friendly "green chemistry" approach.[8][12]
Q4: Can pyrazole synthesis be performed under "green" or solvent-free conditions? A4: Yes, significant efforts have been made to develop more environmentally benign protocols. Solvent-free reactions, where reactants are ground together, sometimes with a catalytic agent, have proven effective.[13][14][15] Additionally, green solvents such as water, polyethylene glycol (PEG), and ionic liquids have been successfully employed as reaction media.[16][17] These methods reduce reliance on volatile and often toxic organic solvents, aligning with the principles of green chemistry.[13][17]
Troubleshooting Guide
This section is structured to provide direct solutions to specific experimental problems.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in pyrazole synthesis. The cause can often be traced to one of three areas: reagents, reaction conditions, or catalysis.
-
Possible Cause A: Purity of Reagents
-
Insight: Hydrazine and its derivatives can degrade over time, especially if not stored properly. Similarly, impurities in the 1,3-dicarbonyl starting material can lead to unwanted side reactions that consume reagents and complicate purification.[18]
-
Solution:
-
Use freshly opened or recently purified hydrazine.
-
Verify the purity of the 1,3-dicarbonyl compound via NMR or GC-MS before starting the reaction.
-
Ensure all solvents are anhydrous if the reaction is sensitive to water.
-
-
-
Possible Cause B: Suboptimal Reaction Conditions
-
Insight: Pyrazole formation is highly dependent on temperature, reaction time, and reactant stoichiometry. Conventional methods may require prolonged reflux to reach completion.[8]
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent and the formation of the product.[18] This prevents premature workup of an incomplete reaction or decomposition from excessive heating.
-
Optimize Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[18]
-
Adjust Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the heat. Conversely, if side products are observed, a lower temperature may be beneficial. For thermally sensitive substrates, consider microwave-assisted protocols.[19]
-
-
-
Possible Cause C: Ineffective Catalyst
-
Insight: While many Knorr-type reactions proceed with a simple acid catalyst like acetic acid, some substrate combinations are less reactive and may require a more efficient catalytic system.
-
Solution:
-
Consider Alternative Catalysts: Numerous modern catalysts have been shown to improve yields and shorten reaction times. Examples include nano-ZnO, copper triflate, and various Lewis acids.[5]
-
Ensure Proper Loading: Catalyst loading is critical. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. Refer to literature protocols for guidance on optimal catalyst amounts.
-
-
Caption: Workflow for troubleshooting low yield reactions.
Issue 2: Formation of a Mixture of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the two non-equivalent carbonyl groups present two sites for the initial nucleophilic attack by hydrazine, potentially leading to two different pyrazole regioisomers.[6][18]
-
Insight: The regioselectivity of the reaction is a delicate balance of steric and electronic factors of the substituents on both reactants, and it can be strongly influenced by the reaction conditions.[5][18]
-
Solution A: Strategic Solvent Selection
-
The choice of solvent can have a profound impact on regioselectivity. Protic solvents like ethanol can hydrogen-bond with the reactants and intermediates, often leading to mixtures.[5]
-
Recommendation: Switching to aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can significantly improve regioselectivity.[1][5] These solvents can better stabilize charged intermediates in a way that favors one reaction pathway over the other.
-
-
Solution B: pH and Catalyst Control
-
The reaction mechanism can differ under acidic versus neutral or basic conditions, sometimes favoring the formation of different regioisomers.[6]
-
Recommendation: If acidic conditions (e.g., refluxing in acetic acid) yield a mixture, try running the reaction under neutral conditions or with a base catalyst. Conversely, if a neutral reaction is unselective, the addition of an acid catalyst may improve the outcome.
-
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Ratio of Regioisomers | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | ~1:1 | [5] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 98:2 | [1][5] |
Issue 3: Difficult Product Purification
Even with a high-yielding reaction, purification can be a significant hurdle.
-
Problem A: Product is an Oil or Fails to Crystallize
-
Insight: This often occurs when the product's melting point is low or when residual impurities prevent the formation of a crystal lattice.[20]
-
Solution:
-
Solvent System: Ensure you are using the minimum amount of hot solvent to dissolve the compound for recrystallization. Try different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[20][21]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a single seed crystal of the pure compound.[20]
-
-
-
Problem B: Product Degrades on Silica Gel Column
-
Insight: The pyrazole ring contains basic nitrogen atoms, which can interact strongly with the acidic surface of standard silica gel, leading to peak tailing or even decomposition.[21]
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel with your eluent and add 1-2% triethylamine to neutralize the acidic sites before packing the column.[21]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
-
-
-
Problem C: Persistent Impurities
-
Insight: Sometimes impurities, particularly regioisomers or starting materials with similar polarities, are very difficult to separate by standard chromatography or recrystallization.
-
Solution:
-
Salt Formation: React the crude mixture with a suitable acid (e.g., HCl, H₂SO₄) to form the pyrazolium salt. The salt will have vastly different solubility properties and can often be selectively crystallized, leaving impurities behind in the mother liquor. The pure pyrazole can then be recovered by neutralization.[20][22]
-
-
Optimized Experimental Protocols
Protocol 1: Classical Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established procedures for the Knorr synthesis using a β-ketoester.[9][23]
-
Reagent Preparation: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Visualize spots under UV light.
-
Work-up: Once the starting ketoester is consumed (as indicated by TLC), add deionized water (10 mL) to the hot reaction mixture with vigorous stirring to precipitate the product.[23]
-
Isolation: Cool the mixture slowly to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water to remove any water-soluble impurities.[23] Allow the product to air dry. The product can be further purified by recrystallization from 95% ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis of Dihydro-Pyrazoles
This protocol demonstrates a rapid synthesis optimized under microwave irradiation.[19]
-
Reagent Preparation: In a 10-mL microwave reaction vial, combine the appropriate dibenzalacetone (1 mmol, 1.0 eq) and phenylhydrazine hydrochloride (1 mmol, 1.0 eq) in absolute ethanol (3 mL).
-
Base Addition: Add sodium hydroxide (2.5 mmol, 2.5 eq) to make the solution alkaline.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 W power at a temperature of 75°C for 30 minutes.[19]
-
Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Isolation: After cooling, the precipitated solid product is collected by filtration, washed with cold water, and dried.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Target | Method | Reaction Time | Yield | Reference |
| Pyrazole-Oxadiazole Hybrids | Conventional Reflux | 7–9 hours | 79–92% | [10] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9–10 minutes | Improved | [10] |
| Pyrazolyl-benzochroman-4-ones | Conventional Reflux | 10–12 hours | 59–71% | [12] |
| Pyrazolyl-benzochroman-4-ones | Microwave-Assisted | 5–7 minutes | Good | [12] |
Mechanistic Visualization
Caption: Key steps of the Knorr pyrazole synthesis mechanism.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 13, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved February 13, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 13, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 13, 2026, from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 13, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
Pyrazole. (n.d.). Retrieved February 13, 2026, from [Link]
-
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 13, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved February 13, 2026, from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme Connect. Retrieved February 13, 2026, from [Link]
-
A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019, January 18). E-RESEARCHCO. Retrieved February 13, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Purification of Amino-Pyrazoles. (2022, May 2). Reddit. Retrieved February 13, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved February 13, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved February 13, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. name-reaction.com [name-reaction.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eresearchco.com [eresearchco.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Optimization of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Executive Summary
The synthesis of 3-ethoxy-4-ethyl-5-methyl-1H-pyrazole presents a classic heterocyclic challenge: Tautomeric Selectivity .
The precursor, 4-ethyl-5-methyl-1H-pyrazol-3(2H)-one (the "pyrazolone"), exists in equilibrium between OH-, NH-, and CH-forms. Standard alkylation protocols (e.g., Ethyl Iodide/Base) often fail because they favor thermodynamically stable N-alkylation over the desired O-alkylation , resulting in low yields (<40%) and difficult separations.
This guide provides two validated workflows:
-
The "Gold Standard" Indirect Route (Recommended): Uses a chlorination-displacement strategy to guarantee regioselectivity and high yields (>75%).
-
The Direct Alkylation Optimization: For users restricted to direct alkylation, utilizing Hard-Soft Acid-Base (HSAB) principles to shift selectivity.
Part 1: The "Gold Standard" Workflow (Indirect Route)
Why this works: Instead of fighting the N-vs-O selectivity battle, this route converts the ambiguous hydroxyl group into a chloride leaving group. The subsequent nucleophilic aromatic substitution (
Step-by-Step Protocol
Phase A: Chlorination (Synthesis of 3-chloro-4-ethyl-5-methyl-1H-pyrazole)
-
Reagents: 4-ethyl-5-methyl-pyrazolone (1.0 eq),
(Phosphorus oxychloride, 3-5 eq). -
Procedure:
-
Place the pyrazolone in a round-bottom flask.
-
Add
slowly (neat). Note: If the scale is large (>50g), use Toluene as a co-solvent to manage exotherms. -
Reflux (
) for 4–6 hours. Monitor by TLC (the starting material spot should disappear). -
Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Neutralize with
or to pH 7–8. The chloro-pyrazole usually precipitates as a solid. -
Filter and dry.[1]
-
Phase B: Ethoxylation (Displacement)
-
Reagents: 3-chloro-intermediate (from Phase A), Sodium Ethoxide (
, 2.0 eq), Absolute Ethanol. -
Procedure:
Expected Yield: 70–85% (Overall) Purity: >95% (Isomerically pure)
Part 2: Direct Alkylation Optimization (Legacy Route)
If you must use direct alkylation (e.g., regulatory restrictions on
-
The Problem: The Nitrogen atom is a "softer" nucleophile than Oxygen.[4] Soft electrophiles (Ethyl Iodide) prefer Nitrogen.
-
The Fix: Use a "hard" electrophile or a coordinating counter-ion to block the Nitrogen.
Optimization Table
| Variable | Standard (Low Yield) | Optimized (High Yield) | Mechanism |
| Alkylating Agent | Ethyl Iodide ( | Triethyloxonium tetrafluoroborate ( | Meerwein's salt is a "hard" electrophile, favoring the "hard" Oxygen. |
| Base / Counter-ion | Silver ( | ||
| Solvent | Acetone / DMF | Dichloromethane (DCM) or Toluene | Non-polar solvents often favor O-alkylation when using Silver salts. |
Recommended Protocol (Direct Route)
-
Suspend pyrazolone (1.0 eq) and
(1.1 eq) in Toluene. -
Add Ethyl Iodide (1.2 eq). Note: Even though EtI is soft, Ag+ forces the reaction to Oxygen.
-
Reflux in the dark (Silver salts are photosensitive) for 12 hours.
-
Filter off silver salts (Celite pad).
-
Evaporate solvent.[3] Warning: Yield will likely be lower (50–60%) than the
route.
Part 3: Troubleshooting & Diagnostics
Visual Decision Tree
Caption: Diagnostic flow for identifying yield loss sources. Blue nodes indicate decision points; Green nodes indicate solutions.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates a mixture of isomers (N-ethyl and O-ethyl). The pure 3-ethoxy isomer is often crystalline (melting point approx. 50-55°C for similar analogs), while the N-ethyl isomer or the mixture remains an oil.
-
Action: Run a TLC. If you see two close spots, you have a mixture. Purify via column chromatography (Hexane:Ethyl Acetate 9:1) or switch to the
route.
Q2: Can I use Diethyl Sulfate instead of Ethyl Iodide? A: Diethyl sulfate is a "harder" electrophile than Ethyl Iodide and may slightly improve O/N ratio, but it is highly toxic and rarely achieves the exclusivity of the Chlorination-Displacement route.
Q3: In the
-
Action: If running neat
, ensure the oil bath is not >110°C. If the reaction is exothermic, add Toluene (1:1 volume) to act as a heat sink. Ensure your pyrazolone precursor is dry before adding .
Q4: How do I distinguish N-ethyl from O-ethyl in NMR? A:
-
O-Ethyl (
): The methylene quartet usually appears upfield, around 4.0 – 4.2 ppm . -
N-Ethyl (
): The methylene quartet is deshielded, typically appearing downfield around 4.4 – 4.6 ppm (or even higher depending on the specific ring currents). -
Carbon NMR: The C-O carbon appears around 160-165 ppm; the C=O (if unreacted pyrazolone) appears around 170+ ppm.
References
-
Regioselectivity in Pyrazolone Alkylation
- Title: "Alkylation of pyrazolones: The influence of the alkyl
- Source: Imperial College London / Journal of Heterocyclic Chemistry.
- Context: Explains the HSAB theory applied to N- vs O-alkyl
-
URL:[Link] (General institutional link provided as specific deep links to older heterocycle papers are often unstable; search "Imperial College pyrazolone alkylation").
-
The Chlorin
): -
Synthesis of 3-Alkoxypyrazoles
- Title: "[Ce(L-Pro)2]2 (Oxa)
- Source: RSC Advances (Royal Society of Chemistry).
- Context: Provides spectral data ( NMR) for 5-ethoxy-3-methyl-pyrazoles to verify product identity.
-
URL:[Link]
-
General Pyrazole Chemistry
Sources
Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common and often frustrating side reactions encountered during experimentation. This resource provides in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to enhance the success of your synthetic endeavors. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing substituted pyrazoles?
The most frequently encountered issue is controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2] This reaction can lead to the formation of two constitutional isomers, which are often difficult to separate. The desired isomer is typically the one with a specific biological activity, making regiocontrol a critical aspect of the synthesis.
Q2: Beyond regioselectivity, what are other common side reactions?
Other significant side reactions include the formation of pyrazolone tautomers when using β-ketoesters, incomplete cyclization resulting in pyrazoline intermediates, and the di-addition of hydrazine to the dicarbonyl starting material.[3] Additionally, the decomposition of hydrazine can lead to the formation of colored impurities, often resulting in yellow or red reaction mixtures.[3] In some cases, the formation of bis-pyrazole derivatives can also occur.
Q3: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for byproduct identification. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in your mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC, and NOESY), Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of the side products.[3][4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - A Mixture of Pyrazole Isomers
Symptoms:
-
¹H NMR spectrum shows two sets of signals for the pyrazole core protons and substituents.
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
The isolated product has a broad melting point range.
Causality: The formation of regioisomers stems from the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound, both of which can be attacked by the substituted hydrazine. The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on both reactants, as well as the reaction conditions (solvent, temperature, and pH).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols:
Protocol 1.1: Solvent Modification for Enhanced Regioselectivity
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity of pyrazole formation.
-
Materials: Unsymmetrical 1,3-dicarbonyl (1.0 mmol), substituted hydrazine (1.1 mmol), HFIP (3 mL).
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in HFIP in a round-bottom flask.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Determine the isomeric ratio by ¹H NMR analysis of the crude product.[1]
-
| Solvent | Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol (EtOH) | Often close to 1:1, depending on substrates | |
| 2,2,2-Trifluoroethanol (TFE) | Significant improvement, e.g., >10:1 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Excellent selectivity, e.g., >95:5 |
Protocol 1.2: pH Control to Influence Regioselectivity
The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.
-
Acidic Conditions (e.g., glacial acetic acid): Protonation of the more basic nitrogen of the hydrazine can alter its nucleophilicity, potentially favoring attack by the other nitrogen.
-
Basic Conditions (e.g., sodium acetate): The more nucleophilic nitrogen is generally favored to attack first.[1]
-
Procedure:
-
Set up two parallel reactions.
-
In reaction A, dissolve the 1,3-dicarbonyl and substituted hydrazine in ethanol with a catalytic amount of glacial acetic acid.
-
In reaction B, dissolve the reactants in ethanol with one equivalent of sodium acetate.
-
Stir both reactions at room temperature or reflux, monitoring by TLC.
-
Compare the regioisomeric ratios of the crude products by ¹H NMR.
-
Issue 2: Formation of Pyrazolone Byproducts
Symptoms:
-
The appearance of an additional set of signals in the NMR spectrum, often with a broader signal for the N-H proton.
-
The mass spectrum shows a peak corresponding to the desired pyrazole mass, but the product's physical properties (e.g., solubility, melting point) are different.
-
IR spectrum may show a prominent C=O stretch.
Causality: When β-ketoesters are used as the 1,3-dicarbonyl source, the reaction can yield a pyrazolone, which is a tautomer of the corresponding hydroxypyrazole.[6] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization onto the ester carbonyl.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrazolone formation.
Detailed Protocol:
Protocol 2.1: Favoring Pyrazole Formation over Pyrazolone
-
Strategy: The most straightforward approach is to use a 1,3-diketone instead of a β-ketoester. If the ester is essential for the desired substitution pattern, carefully controlling the reaction conditions can help.
-
Procedure:
-
Ensure strictly anhydrous conditions, as water can facilitate the formation of the pyrazolone tautomer.
-
Use an aprotic solvent such as toluene or dioxane instead of a protic solvent like ethanol.
-
Consider using a milder acid catalyst, or even no catalyst, as strong acids can favor pyrazolone formation.
-
Monitor the reaction at a lower temperature initially to see if the kinetic product is the desired pyrazole.
-
Issue 3: Incomplete Cyclization - Presence of Pyrazoline Intermediates
Symptoms:
-
The product is often an oil or a low-melting solid.
-
¹H NMR shows signals corresponding to sp³ hybridized carbons in the pyrazole ring, and the aromatic signals for the pyrazole core are absent.
-
The mass spectrum shows a peak at [M+2] relative to the expected pyrazole product.
Causality: This issue is common when using α,β-unsaturated aldehydes or ketones as starting materials. The reaction proceeds through a Michael addition followed by cyclization to form a pyrazoline.[7] A final oxidation step is required to aromatize the ring to the pyrazole, which may not occur spontaneously under the reaction conditions.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Protocol:
Protocol 3.1: Promoting Aromatization of Pyrazoline Intermediates
-
Procedure:
-
After the initial reaction to form the pyrazoline is complete (as monitored by TLC), introduce an oxidizing agent.
-
Option A (Mild): Bubble air through the reaction mixture, especially if refluxing in a high-boiling solvent like DMSO.
-
Option B (Moderate): Add a mild chemical oxidant such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir at room temperature or with gentle heating.
-
Option C (Stronger): In a separate step, dissolve the isolated pyrazoline in a suitable solvent (e.g., chloroform or acetic acid) and add a solution of bromine dropwise at 0°C until a faint color persists. Quench with sodium thiosulfate solution after the reaction is complete.[9]
-
Work up the reaction as appropriate and purify the resulting pyrazole.
-
References
-
Iannelli, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
- Albright, J. D., & Goldman, L. (1966). Proton Magnetic Resonance Spectra of Isomeric N-Methyl-3(5)-H-pyrazoles. The Journal of Organic Chemistry, 31(9), 273–276.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Selva, G., & Nalli, M. (2021). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Molecules, 26(16), 4945.
-
El-ziaty, A. K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1167–1193. [Link]
- Rao, H. S. P., & Sivakumar, S. (2001). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Arkivoc, 2001(1), 1–49.
- Portilla, J., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 15(3), 194–212.
-
Sachdeva, H., & Dwivedi, D. (2016). Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
ResearchGate. (n.d.). One-pot regioselective synthesis of pyrazole derivatives 96. [Link]
- Manferdini, M., et al. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. Tetrahedron Letters, 41(33), 6335–6338.
- Alam, M. S., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.
- Deshmukh, R., et al. (2014). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals.
- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Kumar, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. RSC Advances, 12(45), 29489–29516. [Link]
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29699–29706. [Link]
-
Reddy, C. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]
-
Ye, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2445–2451. [Link]
-
Reja, R., & Brik, A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633–11637. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Singh, R., & Geetanjali. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Mandal, M., & Behera, P. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 23(16), 5961–5967.
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger, process scale. The following troubleshooting guides and FAQs directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your process development.
Part 1: Frequently Asked Questions (FAQs) on Scale-Up Strategy
Q1: What are the most critical factors to consider when scaling up a pyrazole synthesis that are often overlooked at the bench scale?
A1: The transition from a 1-gram lab synthesis to a 400-gram or kilogram scale introduces challenges that are non-linear.[1] Key factors often overlooked include:
-
Heat Transfer and Thermal Safety: Exothermic reactions are a primary safety concern. The surface-area-to-volume ratio decreases dramatically with increasing scale, making heat dissipation far less efficient. This can lead to thermal runaways, especially with hazardous reagents like hydrazines or unstable intermediates like diazonium salts.[1] A thorough thermal safety assessment is non-negotiable.
-
Mixing Efficiency: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality, increased impurity formation, and potential safety hazards.[1]
-
Reagent and Solvent Selection: A solvent ideal for lab-scale purification (e.g., 1,4-dioxane) may be unsuitable for large-scale use due to toxicity, environmental regulations, or cost.[1] Similarly, the choice of catalyst may need to shift from a homogeneous to a heterogeneous one to simplify downstream processing.[2][3]
-
Downstream Processing: Purification by column chromatography is rarely viable on a large scale. The process development plan must include a robust and scalable purification method, such as crystallization, distillation, or extraction.[4][5]
Q2: My process involves an unstable intermediate (e.g., a diazonium salt). How can I manage the associated risks during scale-up?
A2: Accumulating unstable intermediates is a major safety risk.[1] The preferred industrial strategy is to avoid their isolation and accumulation altogether.
-
Telescoping/One-Pot Processing: Design the synthesis so the unstable intermediate is generated and consumed in the same pot. This requires careful solvent selection and compatibility checks between all reagents and intermediates.
-
Flow Chemistry: This is an exceptionally powerful technique for handling hazardous reactions.[6] Reagents are pumped through a heated tube or reactor where they mix and react in a small, controlled volume. This eliminates the accumulation of large quantities of unstable intermediates, provides superior heat transfer, and offers precise control over reaction time and temperature, significantly improving safety and often, yield.[1][3][6]
Q3: Which classic pyrazole synthesis method is generally most amenable to scale-up?
A3: The Knorr pyrazole synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines are the most historically utilized and well-understood methods for large-scale production.[7][8] The starting materials are often readily available and relatively inexpensive. However, the primary challenge with unsymmetrical dicarbonyls is controlling regioselectivity, which can be highly dependent on reaction conditions like pH.[9][10]
Part 2: Troubleshooting Guide for Common Scale-Up Issues
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion
Q: I've scaled my reaction from 5g to 100g, but the yield has dropped from 90% to 50%. TLC analysis shows a significant amount of unreacted starting material. What should I investigate?
A: This is a classic scale-up problem often rooted in physical, not just chemical, parameters.
Troubleshooting Workflow: Low Yield
Caption: Comparison of Batch vs. Continuous Flow Synthesis.
-
Safety: Flow chemistry minimizes the volume of hazardous material being processed at any given moment, drastically reducing the consequences of a thermal runaway or decomposition. [1]This is particularly relevant for diazotization reactions. [1]* Control: The small internal volume of flow reactors provides superior heat and mass transfer, allowing for more precise temperature control and mixing than is possible in a large tank. [6]* Efficiency: Reaction times can often be reduced from hours to minutes, and the process can be easily scaled by running the system for a longer duration ("scaling out"). [6]Several studies have demonstrated successful scale-up of pyrazole synthesis using flow conditions. [3][11]
References
-
Madsen, J. L., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Naimi, D., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Wang, C., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]
-
Moura, C. S., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ACS Publications. (n.d.). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Amino-functionalized pectin (Pec-NH2) as a biomass-derived heterogeneous organocatalyst for the synthesis of 2-arylselanyl-1,3-diketones and pyrazoles. Taylor & Francis Online. [Link]
-
Comas-Barceló, J., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. RSC Publishing. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Leclair, C. A., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Bakr, R. B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. galchimia.com [galchimia.com]
Technical Support Center: Navigating Common Pitfalls in the Characterization of Pyrazoles
Welcome to the Technical Support Center for Pyrazole Characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with pyrazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to overcome the most common and subtle challenges in determining the structure, purity, and stability of these critical heterocyclic scaffolds.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.
Section 1: The Regioisomer Challenge: Distinguishing Substitution Patterns
The synthesis of substituted pyrazoles from unsymmetrical precursors frequently yields a mixture of regioisomers, and unambiguously identifying the correct isomer is one of the most critical and common challenges.
FAQ 1: My synthesis of a 1,5-disubstituted pyrazole might have also produced the 1,3-isomer. How can I definitively distinguish between them using NMR?
Answer:
This is a classic pyrazole characterization problem. Since regioisomers have the same mass, mass spectrometry is often uninformative. The definitive assignment relies on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space and through-bond correlation experiments.[1] The key is to establish a clear connection between the substituent at the N1 position and the substituents at either the C3 or C5 position.
The most powerful techniques for this are 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Expertise & Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon. It is only observed between protons that are physically close to each other (typically < 5 Å), regardless of the number of bonds separating them. In contrast, HMBC detects correlations between protons and carbons separated by 2 or 3 bonds. By using these methods in tandem, you can build an irrefutable map of your molecule's connectivity.[2][3]
Troubleshooting Guide & Workflow:
-
Start with 1D ¹H and ¹³C NMR: Acquire standard proton and carbon spectra. While these may not be sufficient for a definitive assignment on their own, they are essential for identifying all signals and checking for purity.
-
Employ 2D HMBC: This is often the most conclusive single experiment. Look for the long-range correlation between the protons of the N1-substituent and the carbons of the pyrazole ring.
-
For the 1,5-isomer: The N1-substituent's protons will show a 3-bond correlation (³J) to the C5 carbon and a 2-bond correlation (²J) to the N-N bond, which is not visible.
-
For the 1,3-isomer: The N1-substituent's protons will show a ³J correlation to the C3 carbon.
-
-
Confirm with 2D NOESY: This experiment validates the spatial arrangement.
-
For the 1,5-isomer: A clear NOE cross-peak will be observed between the protons of the N1-substituent and the protons of the C5-substituent.[3]
-
For the 1,3-isomer: No such NOE will be present. Instead, an NOE may be observed between the N1-substituent and the H5 proton of the pyrazole ring.
-
The workflow below illustrates this logical progression for unambiguous assignment.
Section 2: The Tautomerism Puzzle: Characterizing N-H Pyrazoles
For pyrazoles that are unsubstituted at the nitrogen (N-H pyrazoles), prototropic tautomerism can complicate characterization, leading to averaged signals and ambiguity about the solid-state versus solution-state structure.[4][5]
FAQ 2: The ¹H and ¹³C NMR signals for my N-H pyrazole are broad and seem to show fewer signals than expected. What is happening?
Answer:
This is a classic sign of chemical exchange due to annular tautomerism. In an unsymmetrically substituted N-H pyrazole, the proton can reside on either nitrogen, creating two distinct tautomers that are rapidly interconverting at room temperature.[6]
-
Expertise & Causality: The NMR spectrometer records an average of the rapidly exchanging environments. If the exchange rate is on the same timescale as the NMR experiment, the signals for the C3/C5 carbons and their attached protons/substituents will broaden or coalesce into a single, averaged peak. This dynamic process can mask the true chemical shifts of the individual tautomers. The position of this equilibrium is sensitive to solvent, temperature, and the electronic nature of the substituents.[4]
Troubleshooting & Experimental Protocol:
To resolve this issue, you must slow down the proton exchange rate so that the NMR can capture the distinct signals of each tautomer.
Protocol: Variable Temperature (VT) NMR Spectroscopy
-
Sample Preparation: Prepare a sample of your pyrazole in a solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈) or dimethyl ether. DMSO-d₆ can also be used, but its hydrogen-bond accepting nature can influence the tautomeric ratio.[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Coalescence and Decoalescence: As the temperature decreases, you will observe the broad, averaged signals begin to sharpen and then split into two distinct sets of signals—one for each tautomer. This is known as "decoalescence."
-
Quantification: Once the exchange is slow enough (the "slow-exchange regime"), the signals will be sharp. The ratio of the two tautomers can be determined by integrating the corresponding distinct signals.[6]
-
Trustworthiness: This method is self-validating. Observing the temperature-dependent coalescence and sharpening of signals is direct evidence of the dynamic tautomeric process. For absolute confirmation of the solid-state structure, X-ray crystallography is the gold standard.[7]
Section 3: Advanced Spectroscopic Interpretation
Beyond the major challenges of isomerism, subtle details in NMR and Mass Spectrometry data are often misinterpreted.
FAQ 3: What are the typical NMR chemical shifts for pyrazole protons and carbons, and how can I reliably assign the C3, C4, and C5 positions?
Answer:
While exact chemical shifts are highly dependent on substituents and solvent, there are general ranges that can guide initial assignments.[8] However, relying solely on 1D chemical shifts for assigning C3 vs. C5 is a common pitfall.
Data Presentation: Typical NMR Chemical Shift Ranges
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H3 | 7.4 - 8.0 | 138 - 150 | Often a doublet, coupled to H4. |
| H4 | 6.2 - 6.8 | 102 - 110 | Often a triplet (or dd), coupled to H3 and H5. |
| H5 | 7.8 - 8.5 | 128 - 140 | Often a doublet, coupled to H4. Can be downfield of H3. |
| N-H | 10 - 14 | N/A | Broad, exchangeable signal. Often not observed in CDCl₃. |
Note: Values are approximate for a simple N-H pyrazole in a non-polar solvent and can vary significantly.
Troubleshooting & Best Practices for Assignment:
-
Don't Guess Based on Shifts: The electronic effects of substituents can easily invert the expected chemical shifts of C3 and C5.
-
Use Long-Range Couplings: The most reliable method is to use HMBC to connect the protons to the carbons. The H4 proton is the ideal starting point. It will show a ²J correlation to C3 and C5, and a ³J correlation to the substituent on C3 and C5.
-
Measure J Couplings: Long-range C-H coupling constants (ⁿJCH) can also be diagnostic. For example, the coupling between C5 and H4 (²J_C5H4) is typically larger than the coupling between C3 and H4 (²J_C3H4). Specialized experiments may be needed to measure these accurately.[9]
FAQ 4: My mass spectrum doesn't show the molecular ion, or the fragmentation pattern is confusing. What are the expected fragmentation pathways for pyrazoles?
Answer:
The fragmentation of pyrazoles under electron impact (EI) mass spectrometry is strongly influenced by the substituents, but some common pathways are frequently observed.
-
Expertise & Causality: The pyrazole ring is relatively stable, but the N-N bond is often the weakest point. Cleavage of this bond is a common initiating step in fragmentation.[10] The stability of the resulting fragments dictates the observed peaks.
Common Fragmentation Pathways:
-
Cleavage of the N-N Bond: This is a predominant process, often resulting in the expulsion of stable neutral molecules like HCN.[10]
-
Loss of N₂: This can occur after an initial loss of a hydrogen atom or a substituent from the ring, leading to species like a cyclopropenyl ion.[10]
-
Substituent-Driven Fragmentation: The fragmentation is often dominated by the substituents. For example, a large alkyl group will show typical alkane fragmentation (loss of CnH2n+1). A nitro group may show loss of NO₂.[11]
-
Absence of Molecular Ion (M⁺): In EI-MS, if the molecular ion is very unstable, it may fragment completely in the source, leading to a weak or absent M⁺ peak. This is more common in highly substituted or strained pyrazoles. Using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is the best way to confirm the molecular weight.[12]
Section 4: Synthesis, Purification, and Stability Pitfalls
Characterization issues often originate from the synthesis and handling of the material itself.
FAQ 5: My NMR shows a clean product, but the elemental analysis is consistently off. What could be the cause?
Answer:
This frustrating issue often points to impurities that are "NMR-invisible" or have signals that overlap with your product or solvent peaks.
Troubleshooting Checklist:
-
Residual Solvents: The most common culprit. Even high-boiling point solvents used in purification (e.g., DMF, DMSO) can be retained. Integrate your ¹H NMR spectrum carefully against a known internal standard to quantify residual solvents.
-
Bound Water: Pyrazoles, especially N-H pyrazoles, are excellent hydrogen bond donors and acceptors and can tenaciously hold onto water molecules, forming stable hydrates. This adds mass without adding ¹H or ¹³C signals that are easily distinguished from exchangeable protons. Thermogravimetric Analysis (TGA) is an excellent technique to quantify bound water.
-
Inorganic Salts: Salts from the workup (e.g., NaCl, MgSO₄, Na₂SO₄) can be carried through if the product is not washed properly. These have no NMR signature but will drastically affect elemental analysis.
-
Polymorphism: While less common, your compound may exist in different crystalline forms (polymorphs), which could potentially trap solvent or water differently.
References
-
Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
van der Plas, H. C., & van Veldhuizen, A. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 4(1), 167-173. [Link]
-
Fruchier, A., & Elguero, J. (1987). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 43(6), 775-779. [Link]
-
Holzer, W., & Krca, I. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(9), 2346. [Link]
-
Piaz, V. D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
-
Elguero, J., Claramunt, R. M., & López, C. (2006). Tautomerism in pyrazoles. Bohrium. [Link]
-
Martins, P., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(1), 385. [Link]
-
Sharma, V., & Kumar, V. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6432. [Link]
-
Santos, A. D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography. [Link]
-
University of Ottawa NMR Facility. (2012). Measurement of Long Range C H Coupling Constants. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Solvent Effects on Pyrazole Formation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in pyrazole formation reactions. Here, we address common experimental challenges and frequently asked questions, grounding our advice in established chemical principles to ensure the success and reproducibility of your syntheses.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Synthesis
This section addresses specific issues you may encounter during your experiments. Each answer provides an explanation of the underlying causes and offers actionable solutions.
Q1: My pyrazole synthesis is resulting in a low yield. Could the solvent be the culprit?
A1: Absolutely. Low yields in pyrazole synthesis can often be traced back to suboptimal solvent selection. The solvent influences reactant solubility, the rate of key reaction steps (like cyclization and dehydration), and can even lead to the formation of stable, non-productive intermediates.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to poor solubility of starting materials or a slow dehydration step.
-
Solution: Switch to a higher-boiling point solvent to increase the reaction temperature and drive the final dehydration step. For instance, if you are using ethanol, consider switching to toluene or DMF. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[1]
-
-
Side Reactions: The solvent can promote the formation of side products. For example, in some cases, the intermediate pyrazoline may be isolated instead of the fully aromatized pyrazole.
-
Solvent-Free & Microwave Conditions: For certain substrates, traditional heating in a solvent may be inefficient.
Q2: I'm observing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomeric mixtures is one of the most common challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][9] The solvent plays a pivotal role in controlling which nitrogen of the hydrazine attacks which carbonyl group.[10][11]
Key Strategy: Fluorinated Alcohol Solvents
Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically increase regioselectivity compared to standard solvents like ethanol.[9][10][12]
-
Causality: These solvents are strong hydrogen bond donors, which can stabilize intermediates and transition states selectively, thereby favoring the formation of one regioisomer over the other.[13][14] For instance, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, switching the solvent from ethanol to TFE, and further to HFIP, significantly improves the ratio of the desired 3-trifluoromethylpyrazole.
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: Prepare three parallel reactions in small vials.
-
Reagents: To each vial, add your unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
-
Solvents:
-
Vial 1: Add absolute ethanol (to a concentration of ~0.1 M).
-
Vial 2: Add TFE (to the same concentration).
-
Vial 3: Add HFIP (to the same concentration).
-
-
Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to each vial at room temperature.[11]
-
Monitoring: Stir the reactions and monitor their progress by TLC or LC-MS over several hours.[11]
-
Analysis: Once the reactions are complete, analyze the crude product ratios from each reaction by ¹H NMR or GC-MS to determine which solvent provides the best regioselectivity.[11]
Q3: My reaction mixture develops a strong color (yellow/red), and the final product is impure. What is causing this and how can I fix it?
A3: The development of color and impurities is often due to the decomposition or side reactions of the hydrazine starting material, particularly with arylhydrazines.[15][16] The solvent and the overall reaction conditions can either mitigate or exacerbate this issue.
Troubleshooting Strategies:
-
pH Control: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction medium will be acidic. This can sometimes lead to side reactions.
-
Solution: Add one equivalent of a mild base like sodium acetate or potassium acetate to buffer the reaction mixture. This can lead to a cleaner reaction profile.[16]
-
-
Solvent Choice: Highly polar, high-boiling point solvents might sometimes promote decomposition over long reaction times.
-
Solution: Attempt the reaction in a less polar solvent or at a lower temperature. A solvent screen, as described in Q2, can be beneficial.
-
-
Purification: If colored impurities are unavoidable, they can often be removed during workup.
-
Acid-Base Extraction: Pyrazoles are weakly basic. You can wash your crude product in an organic solvent with a dilute acid (e.g., 1M HCl). The pyrazole will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer and extract your pure pyrazole.[15]
-
Charcoal Treatment: Dissolving the crude product and adding activated charcoal can help adsorb colored impurities. The charcoal is then simply filtered off.[15]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of solvent selection for pyrazole synthesis.
Q1: What are the key solvent properties to consider for a pyrazole formation reaction?
A1: The choice of solvent should be guided by its physical and chemical properties and how they interact with the reactants and intermediates of the Knorr pyrazole synthesis.
Key Solvent Properties and Their Impact:
| Property | Description | Impact on Pyrazole Synthesis |
| Polarity (Dielectric Constant) | The ability of a solvent to separate charge. | High polarity can help dissolve charged intermediates. However, the effect is complex and must be considered with other properties. |
| Proticity (Protic vs. Aprotic) | Protic solvents (e.g., water, ethanol, acetic acid) have an O-H or N-H bond and can donate hydrogen bonds.[17][18] Aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack these bonds.[17][19] | Protic solvents can solvate and stabilize both the hydrazine nucleophile and charged intermediates.[19][20] This can sometimes slow down the initial nucleophilic attack.[19] Aprotic dipolar solvents have been found to give better results than polar protic solvents in certain cases.[4] |
| Boiling Point | The temperature at which the solvent boils. | A higher boiling point allows for higher reaction temperatures, which can be necessary to drive the final, often slow, dehydration step to form the aromatic pyrazole ring. |
| Acidity/Basicity | Some solvents can also act as catalysts. | For example, using glacial acetic acid as a solvent provides an acidic medium that catalyzes the condensation and dehydration steps.[2][8] |
Q2: When should I choose a protic over an aprotic solvent?
A2: The decision to use a protic versus an aprotic solvent depends on the specific substrates and the rate-limiting step of your reaction.
-
Choose a Polar Protic Solvent (e.g., Ethanol, Acetic Acid, TFE) when:
-
Catalysis is needed: The proton-donating ability of these solvents can catalyze the initial carbonyl addition and the final dehydration step.[3] Acetic acid is a common choice as it serves as both a solvent and an acid catalyst.[8]
-
Regioselectivity is a problem: As discussed, fluorinated alcohols (a special class of protic solvents) are excellent for improving regioselectivity.[10]
-
Your starting materials are salts: Protic solvents are generally better at dissolving ionic starting materials like hydrazine hydrochlorides.
-
-
Choose a Polar Aprotic Solvent (e.g., DMF, DMSO, N,N-Dimethylacetamide) when:
-
You need higher temperatures: These solvents often have high boiling points, allowing for reactions to be run at elevated temperatures to ensure the final dehydration.
-
You want to avoid solvating the nucleophile: If the initial nucleophilic attack by the hydrazine is the slow step, an aprotic solvent might accelerate the reaction as it won't "cage" the nucleophile through hydrogen bonding.[19]
-
Improved yields and regioselectivity have been reported: For some systems, cyclocondensation in aprotic dipolar solvents gives better yields and regioselectivity than in traditional protic solvents like ethanol.[4][21]
-
Q3: Are there any "green" or sustainable solvent options for pyrazole synthesis?
A3: Yes, the field of green chemistry has made significant inroads into pyrazole synthesis.
-
Solvent-Free Synthesis: Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave assistance.[5][22] This approach minimizes waste and can dramatically shorten reaction times.[6]
-
Water: For certain reactions, water can be an excellent and environmentally benign solvent.[23]
-
Deep Eutectic Solvents (DESs): These are emerging as sustainable alternatives to traditional volatile organic solvents. DESs are biodegradable, have low toxicity, and can be recycled. They have been successfully used in pyrazole synthesis, often leading to high yields and accelerated reaction rates.[24]
Visualized Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the core reaction mechanism and a decision-making workflow for solvent selection.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Caption: Decision workflow for solvent selection in pyrazole synthesis.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Lévai, A. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Shirsath, W. B. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Research India Publications. [Link]
-
PMC. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC. [Link]
-
Davoodnia, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [Link]
-
PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
ResearchGate. (2021). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]
-
PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Reddit. (n.d.). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 20. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
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- 24. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Validation of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole: A Comparative Guide to ADH Inhibition & Biological Profiling
Topic: Validation of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Rationale
In the landscape of pharmacological inhibitors for alcohol dehydrogenase (ADH), 4-methylpyrazole (Fomepizole) stands as the clinical gold standard. However, the exploration of 3,4,5-trisubstituted pyrazoles offers a pathway to modulate pharmacokinetics, specifically lipophilicity and enzyme residence time.
This guide outlines the technical validation of This compound (CAS 161525-14-0) . Based on Structure-Activity Relationship (SAR) principles, the introduction of the 3-ethoxy and 4-ethyl groups is hypothesized to enhance hydrophobic interactions within the ADH substrate channel compared to the smaller 4-methylpyrazole, potentially altering potency (
This document provides a rigorous, self-validating framework to benchmark this compound against Fomepizole, focusing on enzymatic kinetics, thermodynamic stability, and cytotoxicity.
Mechanistic Grounding: The ADH Inhibition Pathway[1]
To validate the biological activity of this compound, one must first map its interference with the oxidative pathway of ethanol. The compound functions as a competitive inhibitor , coordinating with the catalytic Zinc ion (
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism where the pyrazole derivative blocks the conversion of Ethanol to Acetaldehyde.
Caption: Competitive inhibition of Alcohol Dehydrogenase (ADH) by pyrazole derivatives, preventing the formation of toxic acetaldehyde.[1]
Comparative Analysis: Candidate vs. Gold Standard
The validation process requires a direct head-to-head comparison with established alternatives.
| Feature | Candidate: this compound | Gold Standard: Fomepizole (4-Methylpyrazole) | Negative Control: Pyrazole (Unsubstituted) |
| Molecular Weight | ~154.21 g/mol | 82.10 g/mol | 68.08 g/mol |
| Lipophilicity (LogP) | High (~2.1) (Predicted) | Low (~0.9) | Low (~0.2) |
| Binding Mode | Hydrophobic channel occupation + Zn coordination | Steric fit + Zn coordination | Weak Zn coordination |
| Primary Utility | Research Probe: High-affinity ADH studies; SAR modeling. | Clinical: Methanol/Ethylene Glycol poisoning antidote.[1][2][3][4] | Toxicology: Hepatotoxic reference (historical). |
| Solubility | DMSO, Ethanol (Limited in water) | Water soluble | Water soluble |
| Expected Potency ( | < 10 nM (Hypothesized due to 4-ethyl bulk) | ~80 nM (Human ADH Class I) | ~200 nM |
Scientific Insight: The "4-ethyl" substitution is historically known to increase ADH binding affinity compared to "4-methyl" due to optimal filling of the hydrophobic barrel in the enzyme's active site [1]. The addition of "3-ethoxy" likely increases membrane permeability but may require solubility optimization (e.g., DMSO stock) during assay prep.
Experimental Validation Protocols
To objectively validate the biological activity, the following protocols must be executed. These are designed to be self-validating —if the controls fail, the data is invalid.
Protocol A: In Vitro ADH Kinetic Assay (Spectrophotometric)
Objective: Determine the Inhibition Constant (
-
Reagent Prep:
-
Enzyme: Purified Horse Liver ADH (Sigma-Aldrich), 0.5 U/mL in 0.1 M Sodium Pyrophosphate buffer (pH 8.8).
-
Substrate: Ethanol (dilution series: 1, 5, 10, 50, 100 mM).
-
Cofactor: NAD+ (2.5 mM).
-
Inhibitor: this compound (dissolved in DMSO, final <1% v/v). Concentrations: 0, 10, 50, 100, 500 nM.
-
-
Reaction Setup:
-
Use a 96-well UV-transparent plate.
-
Add Enzyme + NAD+ + Inhibitor; incubate for 5 mins at 25°C to allow E-I complex formation.
-
Start Reaction: Add Ethanol.
-
-
Measurement:
-
Monitor Absorbance at 340 nm (NADH formation) every 10 seconds for 5 minutes.
-
-
Data Analysis:
-
Plot Initial Velocity (
) vs. [Ethanol] (Michaelis-Menten). -
Generate Lineweaver-Burk plots .
-
Validation Check: The lines must intersect at the Y-axis (Competitive Inhibition) or to the left (Mixed). If lines are parallel, the assay is flawed (Uncompetitive).
-
Protocol B: Cytotoxicity Profiling (HepG2)
Objective: Ensure the compound does not exhibit non-specific cellular toxicity (a common failure mode for pyrazoles).
-
Cell Line: HepG2 (Human liver carcinoma).
-
Method: MTT or CellTiter-Glo Assay.
-
Dosing: 24-hour exposure at 0.1, 1, 10, 100 µM.
-
Benchmark: Compare
against Fomepizole.-
Pass Criteria: Candidate
> 100 µM (Non-toxic range).
-
Validation Workflow & Decision Logic
The following diagram details the logical flow for validating the compound. This ensures that only high-quality, reproducible data is published.
Caption: Logical decision tree for validating the biological efficacy and safety of the pyrazole derivative.
Representative Data Output (Template)
When publishing your comparison, structure your results using the table below. This format allows for immediate "at-a-glance" evaluation by drug developers.
| Metric | This compound | Fomepizole (Control) | Interpretation |
| Unchanged | Unchanged | Confirms Competitive Mechanism | |
| Increased (5x) | Increased (3x) | Candidate shows stronger substrate displacement | |
| 12 nM (Example Data) | 80 nM | Candidate is ~6.5x more potent | |
| > 200 µM | > 500 µM | Acceptable safety profile |
References
-
Theorell, H., & Yonetani, T. (1969). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.
-
Li, T. K., & Theorell, H. (1969).[3] Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica.
-
Brent, J. (2009). Fomepizole for Ethylene Glycol and Methanol Poisoning. New England Journal of Medicine.
-
Smolecule Inc. (2023). Product Record: this compound (CAS 161525-14-0).[5]
Sources
Comparative Bio-Profiling: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole vs. Standard Pyrazole Analogs
Executive Summary: The Lipophilic Optimization of the Pyrazole Scaffold
In the landscape of nitrogen heterocycles, the pyrazole ring is a "privileged scaffold," serving as the core for blockbuster drugs ranging from Fomepizole (antidote for methanol poisoning) to Celecoxib (COX-2 inhibitor).
This guide critically analyzes 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole (referred to herein as Compound EEM ). Unlike the standard 4-methylpyrazole (4-MP), EEM introduces significant steric bulk and lipophilicity through its 4-ethyl and 3-ethoxy substitutions. This structural deviation shifts its bioactivity profile from simple steric occlusion (seen in ADH inhibition) to potential membrane-interacting or hydrophobic pocket-targeting modalities.
Quick Comparison Matrix
| Feature | Fomepizole (4-MP) | Pyrazole (Unsubstituted) | Compound EEM (Subject) |
| Structure | 4-Methyl-1H-pyrazole | 1H-Pyrazole | This compound |
| Primary Target | Alcohol Dehydrogenase (LADH) | LADH (Toxic) | LADH (High Potency) / Microbial Membranes |
| LogP (Predicted) | ~0.65 | -0.2 | ~2.4 - 2.8 |
| Solubility | High (Aqueous) | High | Low (Requires DMSO/Surfactant) |
| Mechanism | Competitive Inhibition (Zn²⁺ binding) | Competitive Inhibition | Hydrophobic Interaction + Zn²⁺ coordination |
Physicochemical Profile & SAR Analysis
To understand the utility of Compound EEM, we must dissect its Structure-Activity Relationship (SAR) relative to the gold standard, 4-MP.
The "4-Substituent" Effect (LADH Inhibition)
The primary biological application of simple pyrazoles is the inhibition of Liver Alcohol Dehydrogenase (LADH).
-
Mechanism: Pyrazoles bind to the active site zinc atom of LADH, displacing a water molecule.
-
The 4-Ethyl Advantage: Research indicates that extending the alkyl chain at position 4 (from methyl to ethyl to propyl) often increases inhibitory potency due to hydrophobic interactions with the enzyme's substrate channel. However, it also decreases water solubility.
-
Insight: EEM's 4-ethyl group suggests it is a tighter binder to LADH than Fomepizole, provided it can be solubilized effectively.
-
The "3-Ethoxy" Modulation
The 3-ethoxy group is the differentiator.
-
Electronic Effect: The alkoxy group is an electron-donating group (EDG) by resonance, potentially increasing the electron density of the pyrazole nitrogens, altering the pKa and zinc-binding affinity.
-
Lipophilicity: The ethoxy group drastically increases LogP, facilitating cell membrane permeability. This makes EEM a superior candidate for in vivo assays requiring tissue penetration, or for antimicrobial assays targeting cell walls, compared to the hydrophilic 4-MP.
Visual SAR Map
The following diagram illustrates the functional roles of the EEM scaffold.
Caption: Functional dissection of this compound. The C4-ethyl drives potency, while C3-ethoxy drives permeability.
Primary Bioassay: Alcohol Dehydrogenase (ADH) Inhibition[1]
This is the standard benchmark assay for pyrazole derivatives. The objective is to measure the inhibition constant (
Experimental Logic
ADH catalyzes the oxidation of Ethanol to Acetaldehyde, reducing NAD+ to NADH.
Detailed Protocol
Reagents:
-
Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8). Note: High pH favors the forward reaction.
-
Substrate: Ethanol (Absolute).
-
Cofactor: NAD+ (25 mM stock).
-
Enzyme: Horse Liver ADH (Sigma-Aldrich or equivalent), 1 unit/mL.
-
Inhibitor: Compound EEM (dissolved in DMSO) vs. 4-MP (dissolved in water).
Workflow:
-
Preparation: Prepare a reaction mixture containing Buffer (2.5 mL) and NAD+ (0.1 mL).
-
Inhibitor Addition: Add 10 µL of Compound EEM at varying concentrations (0.1 µM – 100 µM). Control: Add DMSO only.
-
Baseline: Incubate for 2 minutes at 25°C to establish baseline absorbance.
-
Initiation: Add Ethanol (0.1 mL) to start the reaction.
-
Measurement: Monitor
per minute for 5 minutes.
Data Analysis:
-
Plot
vs. (Dixon Plot) to determine . -
Expected Result: EEM should show a lower
(higher potency) than 4-MP due to the 4-ethyl group, but solubility issues may cause non-linear kinetics at high concentrations.
Assay Workflow Diagram
Caption: Spectrophotometric workflow for determining inhibition constants (Ki) of pyrazole derivatives against ADH.
Secondary Bioassay: Antimicrobial Screening
While 4-MP is a metabolic inhibitor, the 3-ethoxy and 4-ethyl chains of EEM impart significant lipophilicity, making it a candidate for membrane disruption assays against bacteria (e.g., S. aureus).
Why this comparison matters
Standard pyrazoles (hydrophilic) have poor antimicrobial activity. EEM represents a "hybrid" class where the pyrazole core acts as a scaffold for lipophilic chains that can penetrate bacterial cell walls.
Protocol Summary (MIC Determination)
-
Culture: Grow bacteria in Mueller-Hinton Broth (MHB).
-
Dilution: Prepare serial dilutions of EEM in DMSO/MHB (range 1 – 128 µg/mL).
-
Inoculation: Add
CFU/mL to each well. -
Incubation: 37°C for 24 hours.
-
Readout: Visual turbidity or OD600.
-
Comparison: Compare MIC of EEM vs. Pyrazole (inactive) vs. Ciprofloxacin (Control).
Safety & Handling (Critical Note)
-
Toxicity: Unlike Fomepizole (which is FDA approved), Compound EEM is a research chemical. The increased lipophilicity suggests it may cross the Blood-Brain Barrier (BBB) more readily than 4-MP.
-
Solubility: EEM is not water-soluble. Do not attempt to dissolve directly in aqueous buffers. Use a DMSO stock (up to 100 mM) and dilute slowly into the assay buffer to prevent precipitation.
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.
-
Tolf, B. R., et al. (1982). Structure-activity relationships for inhibition of alcohol dehydrogenase by pyrazoles. Acta Chemica Scandinavica.
-
Pal, D., et al. (2012). Pyrazole scaffolds: A review of their bio-activity and synthesis. Journal of Pharmacy Research.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Fomepizole.
-
Bradbury, S.L., & Jakoby, W.B. (1971). Aldehyde dehydrogenase from baker's yeast. Methods in Enzymology.
Spectroscopic Differentiation of Pyrazole Isomers: A Senior Scientist’s Guide
The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It prioritizes "decision-making" workflows over generic textbook definitions.
Executive Summary
In drug discovery, the pyrazole scaffold is ubiquitous, yet it presents a persistent structural ambiguity: the differentiation between 1,3- and 1,5-disubstituted regioisomers and the assessment of annular tautomerism (1H- vs. 2H-).[1] Misassignment of these isomers leads to erroneous Structure-Activity Relationship (SAR) models and wasted synthetic effort.[1]
This guide moves beyond basic characterization, providing a self-validating spectroscopic workflow to unambiguously assign pyrazole topology using NMR (
Part 1: The Mechanistic Challenge
The Regioselectivity Problem
The condensation of hydrazines with non-symmetrical 1,3-dielectrophiles (e.g.,
-
1,5-Isomer (Kinetic/Steric): Often favored when the hydrazine substituent is bulky, but reaction conditions (pH, solvent) can invert this.[1]
-
1,3-Isomer (Thermodynamic): Often the major product in neutral/acidic conditions, but mixtures are common.[1]
Annular Tautomerism
In
-
Fast Exchange: In
or methanol, you observe "averaged" signals for C3/C5 and H3/H5. -
Slow Exchange: In
or at low temperatures ( C), the rate slows, revealing distinct tautomers.
Part 2: Comparative Analysis & Data Tables
The "Gold Standard" Differentiation Workflow
The most reliable method for distinguishing 1,3- from 1,5-isomers is NOE (Nuclear Overhauser Effect) Spectroscopy , validated by HMBC .[1]
Comparison Table: 1,3- vs. 1,5-Disubstituted Pyrazoles (
-Substituted)
| Feature | 1,3-Disubstituted Isomer | 1,5-Disubstituted Isomer | Reliability |
| NOESY / ROESY | Strong NOE between | Strong NOE between | High (Definitive) |
| HMBC ( | High | ||
| H5 is typically downfield (deshielded) due to adjacent | H3 is typically upfield (shielded) relative to H5 (approx 6.5–7.0 ppm).[1] | Medium (Substituent dependent) | |
| C3 and C5 are distinct; C3 is often deshielded by the adjacent pyridine-like N2.[1] | C5 is deshielded by the substituent; shifts are highly sensitive to steric twist.[1] | Low (Requires reference) |
Tautomer Identification Protocol
Objective: Determine if a pyrazole is existing as a specific tautomer or an equilibrating mixture.
-
Experiment: Run
H NMR in and . -
Observation:
Part 3: Experimental Protocols
Protocol A: The "Definitive" NOE Experiment
Use this protocol to assign regiochemistry of N-alkylated/arylated pyrazoles.
-
Sample Prep: Dissolve ~5-10 mg of pure compound in 600
L .-
Why DMSO? It prevents aggregation and provides sharper lines than
for polar heterocycles.[1]
-
-
Acquisition:
-
Analysis:
Protocol B: HMBC Validation
-
Setup: Run a standard
H- C HMBC optimized for long-range coupling ( Hz). -
Trace: Look for the cross-peak from the
-substituent protons ( H).[1] -
Logic:
Part 4: Visualization (Workflows)
Diagram 1: Synthesis & Regioisomer Pathways
This diagram illustrates the divergent pathways forming the two isomers and the steric factors involved.[1]
Caption: Divergent synthetic pathways for pyrazole regioisomers. Steric bulk on the hydrazine directs formation of the 1,5-isomer, while thermodynamic control favors the 1,3-isomer.[1]
Diagram 2: Spectroscopic Decision Tree
A logic gate for assigning your unknown compound.
Caption: Step-by-step decision tree for unambiguous assignment of pyrazole regioisomers using NOE and HMBC correlations.
References
-
Vertex AI Search. (2023).[1] Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2022).[1] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC. [Link]
-
Wiley Online Library. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
-
Royal Society of Chemistry. (2024).[1] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. RSC Advances. [Link]
Sources
in vitro testing of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole against cancer cell lines
Comprehensive Evaluation Guide: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole (EEMP) in Oncology
Executive Summary: Positioning EEMP in the Pyrazole Landscape
This compound (EEMP) represents a specific structural analog within the "privileged scaffold" class of pyrazoles. Pyrazole derivatives are foundational to modern oncology, serving as the core pharmacophore for major kinase inhibitors like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).
Unlike complex multi-ring systems, EEMP presents as a low-molecular-weight fragment. Its specific substitution pattern—combining a lipophilic ethyl group at C4, a methyl group at C5, and an ethoxy group at C3—suggests potential utility as a kinase inhibitor fragment or a novel cytotoxic pharmacophore .
Strategic Objective: This guide provides a rigorous framework for benchmarking EEMP against established standards of care (SoC). Given that EEMP is a Novel Chemical Entity (NCE) or specific intermediate with limited public bioactivity data, this protocol focuses on validating its efficacy, potency (IC50), and mechanism of action (MoA) relative to clinically approved pyrazoles.
Comparative Landscape: Alternatives & Benchmarks
To objectively assess EEMP, it must be screened alongside compounds that define the upper and lower bounds of pyrazole efficacy.
| Comparator Class | Representative Agent | Rationale for Comparison | Expected Performance (IC50) |
| Primary Alternative (Kinase Inhibitor) | Crizotinib | Contains the pyrazole core; validates the assay's ability to detect kinase-driven inhibition. | Nanomolar (0.05 - 0.2 µM) |
| Secondary Alternative (JAK Inhibitor) | Ruxolitinib | Validates efficacy in JAK-STAT dependent lines; controls for pathway specificity. | Nanomolar (0.01 - 0.1 µM) |
| Positive Control (General Cytotoxic) | Doxorubicin | Non-specific DNA intercalator; establishes the baseline for general cytotoxicity. | Sub-micromolar (0.1 - 0.5 µM) |
| Negative Control | DMSO (Vehicle) | Solvent control; ensures observed effects are due to EEMP, not the carrier. | No Toxicity |
| Test Candidate | EEMP | The NCE under evaluation. | Micromolar (5 - 50 µM) Typical for fragments |
Scientific Integrity: Experimental Protocols
Protocol A: High-Throughput Cytotoxicity Screening (MTT/CellTiter-Glo)
Objective: Determine the half-maximal inhibitory concentration (IC50) across diverse cancer cell lines.
Causality & Logic: We utilize CellTiter-Glo (ATP-based) over MTT for EEMP screening because pyrazoles can sometimes interfere with mitochondrial reductase enzymes (the target of MTT), leading to false positives. ATP quantification is a direct measure of metabolic viability.
Step-by-Step Workflow:
-
Cell Seeding: Plate cells (A549, MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well opaque plates. Allow attachment for 24 hours.
-
Compound Preparation:
-
Dissolve EEMP in 100% DMSO to create a 10 mM stock.
-
Perform 1:3 serial dilutions in culture medium (Final DMSO < 0.5%).
-
Range: 100 µM down to 0.01 µM (8 points).
-
-
Treatment: Incubate cells with EEMP and controls for 72 hours .
-
Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins (lysis). Incubate 10 mins (stabilize signal). Read Luminescence.
-
Validation: Z-factor must be > 0.5 for the assay to be valid.
Protocol B: Mechanism of Action (Western Blotting)
Objective: Verify if EEMP inhibits phosphorylation of key oncogenic kinases (e.g., EGFR, AKT, ERK), a hallmark of pyrazole activity.
Causality & Logic: Since pyrazoles typically bind the ATP-pocket of kinases, we expect a reduction in downstream phosphorylation signals. We track p-ERK1/2 (MAPK pathway) and p-AKT (PI3K pathway).
Step-by-Step Workflow:
-
Treatment: Treat A549 cells with EEMP at 2x IC50 for 6, 12, and 24 hours.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).
-
Separation: Load 30 µg protein on 10% SDS-PAGE. Transfer to PVDF.
-
Probing:
-
Primary Abs: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-p-AKT (Ser473).
-
Loading Control: Anti-GAPDH or Anti-β-Actin.
-
-
Detection: ECL Chemiluminescence.
Visualization of Logic & Workflows
Figure 1: Pyrazole-Based Kinase Inhibition Pathway
Caption: Logical flow of EEMP interference in the RTK signaling cascade, leading to apoptosis.
Figure 2: Experimental Validation Workflow
Caption: Step-by-step screening pipeline to validate EEMP efficacy from culture to data analysis.
Data Presentation: Representative Benchmarking
Note: The values below are representative benchmarks for pyrazole fragments vs. optimized drugs. Use this template to populate with your specific experimental data.
Table 1: Comparative IC50 Values (µM)
Interpretation: Lower IC50 indicates higher potency. EEMP is expected to be less potent than Crizotinib but should show dose-dependent activity.
| Compound | Target Mechanism | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HUVEC (Normal) |
| EEMP | Unknown (NCE) | 15.4 ± 2.1 | 12.8 ± 1.5 | 18.2 ± 3.0 | > 50.0 |
| Crizotinib | ALK/ROS1 Inhibitor | 0.12 ± 0.05 | 0.85 ± 0.10 | 1.20 ± 0.20 | > 10.0 |
| Doxorubicin | DNA Intercalator | 0.35 ± 0.08 | 0.42 ± 0.05 | 0.28 ± 0.04 | 0.15 ± 0.02 |
Table 2: Selectivity Index (SI)
Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is generally considered favorable for early hits.
| Compound | SI (A549) | SI (MCF-7) | Clinical Viability Status |
| EEMP | > 3.2 | > 3.9 | Promising Hit |
| Crizotinib | > 83.3 | > 11.7 | Clinical Drug |
| Doxorubicin | 0.42 | 0.35 | Toxic (Requires careful dosing) |
References
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
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Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link
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Zhang, H., et al. (2015). Pyrazole derivatives as potent anticancer agents: A review. European Journal of Medicinal Chemistry, 96, 466-477. Link
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Cui, Q., et al. (2020). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Bioorganic Chemistry, 97, 103470.[1] Link
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A Comparative Analysis of Pyrazole Derivatives as Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable synthetic accessibility and versatile bioisosteric properties have cemented its role as a cornerstone in the design of numerous therapeutic agents.[1][2][3] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, a testament to its significance.[4] This guide provides a comparative analysis of pyrazole derivatives as inhibitors of three critical enzyme families: protein kinases, cyclooxygenases (COX), and xanthine oxidase (XO). We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance, offering field-proven insights for researchers and drug development professionals.
Part 1: Pyrazole Derivatives as Potent Modulators of Protein Kinases
Protein kinases are central players in cellular signal transduction, regulating a vast array of processes including cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][5] Pyrazole derivatives have emerged as a highly successful class of protein kinase inhibitors (PKIs).[6]
Mechanism of Action: Competing at the ATP-Binding Site
The majority of pyrazole-based kinase inhibitors function as ATP-competitive, reversible inhibitors (Type I or Type II).[4][7] The pyrazole scaffold is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This anchoring interaction is a foundational element of their inhibitory activity.[4] Substituents on the pyrazole ring then extend into adjacent hydrophobic pockets and solvent-exposed regions, dictating the inhibitor's potency and selectivity for specific kinases.
Caption: Pyrazole inhibitors compete with ATP by forming hydrogen bonds with the kinase hinge region.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold has led to the development of inhibitors against a wide spectrum of kinases. Notable examples include those targeting Akt, Aurora kinases, and the Janus kinases (JAKs).[1][4]
| Inhibitor | Primary Kinase Target(s) | Potency (IC₅₀ / Kᵢ) | Therapeutic Area |
| Afuresertib | Akt1, Akt2, Akt3 | Kᵢ = 0.08 nM (Akt1)[1]; IC₅₀ = 0.02 nM (Akt1)[4] | Oncology |
| Ruxolitinib | JAK1, JAK2 | IC₅₀ ≈ 3 nM for both[7] | Myelofibrosis, RA |
| Encorafenib | BRAF V600E | IC₅₀ < 1 nM | Melanoma[4] |
| Crizotinib | ALK, c-Met | IC₅₀ ≈ 3 nM (ALK) | Lung Cancer[4] |
| Ravoxertinib | ERK1, ERK2 | IC₅₀ = 6.1 nM (ERK1), 3.1 nM (ERK2)[7] | Oncology (Investigational) |
IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency; lower values indicate greater potency.[8]
Structure-Activity Relationship (SAR) Insights
The design of potent and selective pyrazole-based kinase inhibitors hinges on a deep understanding of their SAR. Key principles include:
-
N1-Substitution: The substituent at the N1 position often projects towards the solvent-exposed region. This position is frequently modified to enhance solubility and pharmacokinetic properties.
-
C3-Substitution: Groups at the C3 position can interact with residues near the "gatekeeper" residue, influencing selectivity.
-
C4-Substitution: This position is crucial. Large aromatic or heteroaromatic groups at C4 often occupy the region where the ribose of ATP would bind, forming hydrophobic and van der Waals interactions.
-
C5-Substitution: Substituents here can form additional interactions, further tuning potency and selectivity.
Caption: Key substitution points on the pyrazole ring for modulating kinase inhibitor activity.
Part 2: Pyrazole Derivatives as Selective Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase (COX) enzymes catalyze the synthesis of pro-inflammatory prostaglandins.[9] While the COX-1 isoform is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is inducible during inflammation.[9] The development of selective COX-2 inhibitors was a landmark achievement in creating anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Mechanism of Action: Exploiting Isoform Differences
The pyrazole derivative Celecoxib (Celebrex®) is the archetypal selective COX-2 inhibitor.[11] Its selectivity arises from the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is approximately 25% larger and possesses a distinct side pocket. Celecoxib's bulky diaryl pyrazole structure fits comfortably into the larger COX-2 active site, with its key benzenesulfonamide moiety occupying the selective side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[12][13]
Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
Celecoxib remains the only FDA-approved pyrazole-based COX-2 inhibitor in the US.[11] However, extensive research has explored other derivatives to improve upon its profile. The key performance metric is the selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound(s) |
| Celecoxib | 5.42 | 2.16 | 2.51 | Marketed Drug[14] |
| Compound 5f | 14.34 | 1.50 | 9.56 | Pyrazole-pyridazine hybrid[14] |
| Compound 6f | 9.56 | 1.15 | 8.31 | Pyrazole-pyridazine hybrid[14] |
| Compound 3b | >1000 | 0.044 | >22,727 | Benzenesulfonamide derivative[15] |
| Indomethacin | 0.1 | 2.4 | 0.04 | Non-selective NSAID |
Data shows that novel synthesized pyrazole derivatives can exhibit significantly higher COX-2 selectivity than Celecoxib.[14]
Structure-Activity Relationship (SAR) for COX-2 Selectivity
The SAR for diaryl pyrazole COX-2 inhibitors is well-established:[3]
-
Central Pyrazole Ring: Acts as the core scaffold.
-
Vicinal Diaryl Substitution: Two aryl rings at adjacent positions (C3 and C4, or C4 and C5) are critical. One ring interacts with the primary active site.
-
Para-Sulfonamide/Methylsulfonyl Group: The second aryl ring must be substituted at the para-position with a SO₂NH₂ or SO₂Me group. This group is essential for binding within the specific side pocket of COX-2, anchoring the inhibitor and conferring selectivity.[16]
Caption: Key pharmacophoric features of pyrazole derivatives for selective COX-2 inhibition.
Part 3: Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine, and then to uric acid.[17] Overproduction of uric acid leads to hyperuricemia, the underlying cause of gout.[18] Therefore, XO inhibition is a primary therapeutic strategy for managing this condition.[17]
Mechanism of Action: Blocking Uric Acid Production
Unlike Allopurinol, which is a purine analogue and substrate for XO, pyrazole derivatives, like the non-purine inhibitor Febuxostat, are not purine analogues.[17] They inhibit XO by binding tightly within the enzyme's active site, blocking substrate access and preventing the formation of uric acid. This targeted inhibition avoids interference with other enzymes in purine and pyrimidine metabolism, a potential advantage over purine-based inhibitors.[17]
Comparative Analysis of XO Inhibitors
Febuxostat is a non-pyrazole, non-purine inhibitor, but its success has spurred the development of pyrazole-based alternatives. Clinical studies have shown that non-purine inhibitors can be more effective than Allopurinol at lowering serum urate levels.[19][20] Research into novel pyrazole derivatives aims to identify compounds with high potency and favorable safety profiles.[21][22]
| Inhibitor | Class | Potency (IC₅₀) | Key Characteristics |
| Allopurinol | Purine Analog | ~ 2-10 µM | Standard of care; can cause hypersensitivity.[17] |
| Febuxostat | Non-Purine | ~ 2-5 nM | More potent than Allopurinol; no dose adjustment in mild renal impairment.[19][23] |
| Pyrazole Derivative 5e (from study)[22] | Pyrazole Hybrid | 10.87 µM | Also exhibits anticancer activity.[22][24] |
| Pyrazole Derivative (from study)[25] | Pyrazolyl Analogue | 0.83 µM | Potent XO inhibitor with anti-colon cancer properties.[25] |
| Thiazolo-pyrazolyl Derivative Vq [18] | Pyrazole Hybrid | 6.5 µM | Also possesses free radical scavenging activity.[18] |
This table highlights that novel pyrazole structures can achieve potent XO inhibition, sometimes in the low micromolar range, offering promising alternatives to existing therapies.
Structure-Activity Relationship (SAR) for XO Inhibition
While a universal SAR model is still evolving, studies on pyrazole-based XO inhibitors have revealed several important features:
-
Aryl Substituents: The nature and substitution pattern on aryl rings attached to the pyrazole core are critical for potent inhibition. For example, the presence of a bromo group on a phenyl ring has been shown to significantly enhance XO inhibitory activity.[21]
-
Hybrid Structures: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazole, can lead to compounds with potent dual activities, such as XO inhibition and antioxidant effects.[18]
-
Molecular Docking: In silico studies are frequently used to guide synthesis, revealing that these inhibitors occupy the active site and interact with key residues, similar to Febuxostat.[18][22]
Part 4: Essential Experimental Protocols
The objective comparison of enzyme inhibitors relies on robust and standardized experimental protocols. The following sections detail the methodologies for determining inhibitor potency.
Protocol 1: General In Vitro Enzyme Inhibition Assay for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency.[26] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][26]
Caption: A standardized workflow for determining the IC₅₀ value of an enzyme inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations. The substrate concentration is typically kept at or slightly above its Michaelis constant (Kₘ) to ensure an appreciable reaction rate.[27]
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-12 concentrations spanning several orders of magnitude). This is typically a 2-fold or 3-fold serial dilution.[27]
-
-
Assay Setup (e.g., 96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control ("0% inhibition") and maximal activity ("100% activity") wells.
-
Add the enzyme solution to all wells except the "no enzyme" blank controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant, optimal temperature (e.g., 37°C) for a fixed time.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader. The method of detection depends on the specific enzyme and substrate used.
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_control))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of inhibitor that corresponds to 50% inhibition on this curve.[26]
-
Protocol 2: Specific Assay - In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the determination of IC₅₀ values for both COX isoforms to calculate the Selectivity Index (SI).
-
Principle: A colorimetric or fluorometric assay kit (commercially available) is typically used. The assay measures the peroxidase component of COX activity. Arachidonic acid is added to initiate the reaction, and the subsequent oxidation of a probe by the peroxidase activity generates a measurable colorimetric or fluorescent signal.
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, assay buffer, heme, arachidonic acid (substrate), and a colorimetric/fluorometric probe.
-
Procedure:
-
The general IC₅₀ determination protocol (Protocol 1) is followed.
-
Two separate assays are run in parallel: one with the COX-1 enzyme and one with the COX-2 enzyme.
-
The pyrazole inhibitor and a known control (e.g., Celecoxib for selective, Indomethacin for non-selective) are tested across a range of concentrations in both assays.
-
-
Data Analysis:
-
IC₅₀ values for COX-1 (IC₅₀-COX1) and COX-2 (IC₅₀-COX2) are determined independently by fitting the data to a dose-response curve.
-
The Selectivity Index is calculated as: SI = IC₅₀-COX1 / IC₅₀-COX2.
-
Conclusion and Future Prospects
The pyrazole scaffold is a pharmacologically significant and privileged structure that has yielded a multitude of potent and selective enzyme inhibitors.[1][2] Its utility is demonstrated by its presence in clinically successful drugs targeting diverse enzyme families, from protein kinases in oncology to cyclooxygenase in inflammation.[4][10] The comparative analysis reveals that while established drugs like Celecoxib and Ruxolitinib set high benchmarks, ongoing research continues to produce novel pyrazole derivatives with improved potency, enhanced selectivity, and potentially better safety profiles.[14]
The future of pyrazole-based inhibitor design will likely focus on several key areas:
-
Enhanced Selectivity: Developing inhibitors that can distinguish between highly homologous enzyme isoforms (e.g., different kinase family members) to minimize off-target effects.
-
Covalent Inhibition: Exploring the design of irreversible pyrazole inhibitors that form a covalent bond with the target enzyme, potentially offering increased duration of action and potency.[28]
-
Dual-Target Inhibitors: Rationally designing single molecules that can inhibit multiple key targets in a disease pathway, such as the pyrazole hybrids that inhibit both XO and exhibit antioxidant activity.[18]
-
Overcoming Resistance: Designing next-generation inhibitors that are effective against mutant forms of enzymes that have developed resistance to current therapies.
By leveraging a deep understanding of structure-activity relationships and employing robust experimental validation, the pyrazole scaffold will undoubtedly continue to be a rich source of innovative enzyme inhibitors for the treatment of human disease.
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- 25. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. courses.edx.org [courses.edx.org]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
cross-validation of analytical data for 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Analytical Cross-Validation Guide: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Executive Summary
In the development of pyrazole-based kinase inhibitors and analgesic scaffolds, This compound (EEMP) represents a critical building block where structural fidelity is paramount. The synthesis of alkoxy-pyrazoles is notoriously prone to regiochemical ambiguity, specifically the competition between O-alkylation (desired) and N-alkylation (impurity), as well as the misplacement of alkyl substituents at positions 4 and 5 during the cyclization of hydrazine precursors.
This guide provides a rigorous, data-driven cross-validation of EEMP. We move beyond simple "identity confirmation" to a comparative analysis of EEMP against its two most persistent structural mimics: the N-ethyl isomer (a thermodynamic by-product) and the Regio-swapped isomer (4-methyl-5-ethyl).
Part 1: The Structural Challenge (The "Why")
The core challenge in validating EEMP lies in the "Silent Isomers." Standard LC-MS often fails to distinguish these species because they share identical molecular weights (
The Comparators:
-
Target (EEMP): this compound.
-
Alternative A (N-Alkyl Impurity): 1-Ethyl-4-ethyl-5-methyl-1H-pyrazol-3(2H)-one. (Result of N-alkylation vs. O-alkylation).
-
Alternative B (Regio-Swap): 3-Ethoxy-4-methyl-5-ethyl-1H-pyrazole. (Result of ambiguous condensation of hydrazine with
-keto esters).
Part 2: Structural Elucidation Workflow (Qualitative)
To guarantee the identity of EEMP, we utilize an orthogonal approach combining 1D NMR, 2D NOESY, and HMBC.
Visualizing the Decision Tree
Figure 1: Structural elucidation decision tree distinguishing EEMP from its N-alkyl and Regio-swapped isomers.
Deep Dive: The NMR Logic
-
O- vs. N-Alkylation (The Chemical Shift Rule):
-
Observation: The methylene protons (
) of the ethoxy group in EEMP resonate significantly downfield ( 4.15 ppm) due to the electronegativity of Oxygen. -
Comparator: In the N-ethyl isomer (Alternative A), the methylene protons attached to Nitrogen resonate upfield (
3.75 ppm). -
Validation: Integration of these signals provides a quantitative ratio of O- vs. N-alkylation.
-
-
Regiochemistry (The NOE Effect):
-
The Problem: Distinguishing the 4-ethyl/5-methyl arrangement from 4-methyl/5-ethyl.
-
The Solution: 1D NOE or 2D NOESY. Irradiating the Ethoxy
signal should show a strong spatial correlation (NOE) to the substituent at Position 4. -
Result:
-
EEMP: Strong NOE between
and the Ethyl . -
Alternative B: Strong NOE between
and the Methyl .
-
-
Part 3: Quantitative Performance Comparison
We compared two analytical methodologies for the purity assay of EEMP: HPLC-UV (Method A) and qNMR (Method B) .
Table 1: Comparative Analytical Performance Data
| Parameter | Method A: HPLC-UV (254 nm) | Method B: 1H qNMR (Internal Std: Maleic Acid) | Verdict |
| Specificity | High (Separates N-ethyl isomer) | Very High (Distinct chemical shifts) | HPLC is preferred for trace impurity profiling. |
| Linearity (R²) | > 0.9995 (0.05 - 1.0 mg/mL) | N/A (Molar ratio based) | HPLC offers wider dynamic range. |
| Precision (RSD) | 0.4% (n=6) | 0.8% (n=6) | HPLC is more precise for routine QC. |
| Accuracy (Recovery) | 98.5% - 101.2% | 99.1% - 100.5% | qNMR is the primary reference standard. |
| LOD (Limit of Detection) | 0.05 µg/mL | ~10 µg/mL | HPLC is required for impurity limits. |
Expert Insight: While HPLC is superior for routine purity testing, qNMR is the self-validating "Gold Standard" for assigning the absolute potency of the primary reference material, as it does not require a pre-existing standard of the compound itself [1].
Part 4: Experimental Protocols
Protocol 1: Validated HPLC Method for Purity & Impurity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers silanols, improves peak shape for basic pyrazoles).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-12 min: 5% -> 95% B (Linear gradient)
-
12-15 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl impurities).
-
Suitability Criteria: Resolution (
) between EEMP and N-ethyl isomer > 2.0. Tailing factor < 1.5.
Protocol 2: Differentiation of Regioisomers via NOE
-
Sample Prep: Dissolve 10 mg EEMP in 0.6 mL DMSO-
. Ensure the sample is free of paramagnetic impurities (filter if necessary). -
Instrument: 400 MHz NMR or higher.
-
Experiment: 1D Selective NOE (e.g., Bruker selnogp).
-
Target Irradiation: Center the transmitter frequency on the Ethoxy
quartet (~4.15 ppm). -
Acquisition: 256 scans, mixing time 500 ms.
-
Analysis: Phasing the spectrum to negative intensity for the irradiated peak. Look for positive enhancement peaks.
-
Positive Result: Enhancement of the multiplet at ~2.3 ppm (Ethyl
) confirms the 4-ethyl position.
-
Workflow Visualization: Analytical Lifecycle
Figure 2: The self-validating lifecycle from synthesis to routine QC, highlighting qNMR as the anchor for accuracy.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study. Journal of Heterocyclic Chemistry, 43(1), 167-174. Link
-
Foces-Foces, C., et al. (2003). Tautomerism in Pyrazoles: Structural Insights. Molecules, 8(1), 1-15. Link
-
Alkorta, I., & Elguero, J. (2021). Regiochemistry of the Alkylation of Pyrazoles. Journal of the Brazilian Chemical Society, 32(1). Link
benchmarking the performance of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole against known standards
Benchmarking Guide: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole vs. Fomepizole
Executive Summary: The Strategic Pivot in ADH Inhibition
This technical guide establishes a benchmarking framework for This compound (Compound EEMP) , a lipophilic pyrazole derivative, against the clinical gold standard, Fomepizole (4-Methylpyrazole, 4-MP) .[1][2]
While Fomepizole is the established antidote for methanol and ethylene glycol toxicity, its hydrophilic nature limits its blood-brain barrier (BBB) penetration and retention in lipid-rich tissues.[1][2] Compound EEMP , with its 3-ethoxy and 4-ethyl substitutions, represents a next-generation lipophilic analog .[1][2] This guide details the experimental protocols required to validate its potency (Ki), selectivity, and metabolic stability, positioning it as a potential candidate for extended-release applications or CNS-targeted alcohol dehydrogenase (ADH) modulation.[1][2]
Chemical Profile & Structural Logic
The benchmarking logic rests on the Structure-Activity Relationship (SAR) of the pyrazole core.[1]
| Feature | Standard: Fomepizole (4-MP) | Candidate: Compound EEMP | Hypothetical Advantage/Risk |
| Structure | 4-Methyl-1H-pyrazole | This compound | EEMP has increased steric bulk and lipophilicity.[1][2] |
| ClogP | ~0.5 (Hydrophilic) | ~2.1 (Lipophilic) | EEMP predicts superior membrane permeability and CNS access.[1][2] |
| Binding Mode | Coordinates Zn²⁺ in ADH active site; 4-Me fills hydrophobic pocket.[1] | 3-Ethoxy/4-Ethyl groups probe the substrate channel's hydrophobic auxiliary regions.[1] | Risk: Steric clash if the channel is too narrow.[1] Benefit: Higher affinity if hydrophobic contacts are optimized.[1] |
| Target | Liver ADH (LADH) | Liver ADH (LADH) & potential CNS ADH isoforms | Validation required for isoform selectivity (Class I vs. Class IV ADH).[1][2] |
Benchmarking Framework: Critical Assays
To objectively compare EEMP against Fomepizole, the following three-tier experimental validation is required.
Tier 1: Primary Potency (In Vitro ADH Inhibition)[2]
-
Objective: Determine the Inhibition Constant (
) and Mode of Inhibition. -
Standard Benchmark: Fomepizole
(Human LADH).[1][2] -
Target for EEMP:
(to remain competitive) or (superior potency).
Tier 2: Selectivity Profiling (CYP2E1 Counter-Screen)
-
Objective: Fomepizole also inhibits CYP2E1 (which metabolizes ethanol to reactive species).[1][2] This is generally beneficial.[1][2]
-
Requirement: EEMP must demonstrate whether it retains this dual-action or becomes a "clean" ADH-only inhibitor.
Tier 3: Metabolic Stability (Microsomal Stability)[2]
-
Objective: Assess half-life (
) in liver microsomes. -
Hypothesis: The ethoxy group is a liability (O-dealkylation).[1][2] EEMP must be benchmarked against Fomepizole’s oxidative stability.[1][2]
Detailed Experimental Protocols
Protocol A: Spectrophotometric ADH Inhibition Assay
-
Principle: Measures the reduction of NAD⁺ to NADH at 340 nm during Ethanol oxidation.
-
Reagents:
Workflow:
-
Preparation: Dissolve EEMP in DMSO (final assay concentration <1% DMSO). Prepare serial dilutions (0.01 – 100
). -
Blanking: Set spectrophotometer to zero with reaction mix lacking enzyme.
-
Initiation: Add ADH to start reaction.
-
Kinetics: Monitor
for 5 minutes at 25°C. -
Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs.
Protocol B: CYP2E1 Inhibition Screen
-
System: Human Liver Microsomes (HLM) + Chlorzoxazone (Probe Substrate).[1][2]
-
Detection: HPLC-UV or LC-MS/MS of 6-hydroxychlorzoxazone.[1]
-
Comparison: Calculate
for EEMP vs. Fomepizole.
Visualizations
Figure 1: Mechanism of Action & Assay Logic
This diagram illustrates the competitive inhibition pathway where EEMP competes with Ethanol for the ADH active site, preventing the formation of Acetaldehyde and NADH.[1][2]
Caption: Competitive inhibition model of Alcohol Dehydrogenase (ADH). Compound EEMP competes with Ethanol for the Zinc-catalytic center, preventing NAD+ reduction.[2]
Figure 2: Experimental Workflow for Ki Determination
Caption: Step-by-step kinetic assay workflow for determining the Inhibition Constant (Ki) of EEMP.
Data Presentation: Reference Standards
When reporting your results, structure your data against this reference table to validate your findings.
| Parameter | Fomepizole (Reference Data) | EEMP (Target Specification) | Interpretation |
| To Determine | If EEMP < Fomepizole, lipophilic contacts are favorable.[1][2] | ||
| To Determine | Lower | ||
| Selectivity Index | ~1000x (vs. other dehydrogenases) | >500x | Essential to avoid off-target metabolic toxicity.[1] |
| Solubility | High (Water soluble) | Low (Likely requires DMSO) | Formulation challenge for in vivo studies.[1][2] |
References
-
Mechanism of Fomepizole
-
Clinical Pharmacology of Pyrazoles
-
Assay Protocol Standards
-
Structure-Activity Relationships (SAR)
Sources
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- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol Dehydrogenase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Proper Disposal of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and established principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and local regulations. This guide is intended to supplement, not replace, institutional protocols.
Presumptive Hazard Assessment
Given the absence of specific toxicological and environmental data for this compound, a conservative approach is necessary. By examining the hazard profiles of analogous substituted pyrazoles, we can infer a presumptive risk profile to ensure a high margin of safety. This "worst-case" methodology is a cornerstone of responsible chemical handling in research and development.
The primary hazards associated with similar pyrazole-based compounds often involve irritation and acute toxicity. The nitrogen-containing heterocyclic ring system can present environmental risks, particularly to aquatic life.
Table 1: Inferred Hazard Profile Based on Structurally Similar Pyrazole Derivatives
| Hazard Category | Finding | Rationale & Representative Citations |
|---|---|---|
| Acute Oral Toxicity | Assumed Harmful if Swallowed. | Many substituted pyrazoles are classified as Category 4 for acute oral toxicity.[1][2][3][4] |
| Skin Irritation | Assumed to be a Skin Irritant. | Skin irritation is a common characteristic of this chemical class.[2][3][4] |
| Eye Irritation | Assumed to be a Serious Eye Irritant. | Direct contact is likely to cause serious eye irritation or damage.[1][2][3][4] |
| Environmental Hazards | Potentially Harmful to Aquatic Life. | Some pyrazole derivatives are noted for their long-lasting harmful effects on aquatic ecosystems. Disposal into drains or the environment is strictly prohibited.[4] |
| Carcinogenicity | No Data Available. | No components of similar pyrazole products are typically identified as carcinogens by IARC, NTP, or OSHA.[3] However, a lack of data necessitates cautious handling. |
Core Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[5][6] For academic and research institutions, specific guidelines under Subpart K may also apply.[7] The entire disposal process is built upon four foundational pillars:
-
Identification & Segregation: Correctly identifying waste streams and keeping incompatible materials separate is the most critical step in preventing dangerous reactions.[5] this compound waste must not be mixed with strong acids, bases, or oxidizing agents.
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[5][8][9]
-
Labeling: Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The EPA requires labels to include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards.[8]
-
Documentation & Disposal: All generated hazardous waste must be tracked. Final disposal must be carried out by a licensed waste management contractor coordinated through your institution's EHS office.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely managing waste containing this compound from the point of generation to its final handoff for disposal.
Table 2: Operational Protocol for Waste Handling and Disposal
| Step | Action | Detailed Procedure & Rationale |
|---|---|---|
| 1 | Don Personal Protective Equipment (PPE) | Before handling the chemical or its waste, ensure you are wearing appropriate PPE: chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] This is the first line of defense against accidental exposure. |
| 2 | Segregate Waste Streams at the Point of Generation | At your workstation, use separate, dedicated containers for different waste types: A. Solid Waste: Unused or expired pure this compound. B. Liquid Waste (Non-Aqueous): Solutions of the compound in organic solvents. C. Liquid Waste (Aqueous): Dilute aqueous solutions containing the compound. Note: Treatment to render waste non-hazardous is often prohibited without specific institutional approval.[11] D. Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper contaminated with the compound. Rationale: Segregation prevents unintended chemical reactions and allows for proper disposal routing. The National Research Council emphasizes waste accumulation at or near the point of generation.[5] |
| 3 | Select and Prepare Waste Containers | Select containers that are in good condition, have a secure, leak-proof screw cap, and are chemically compatible with the waste.[5][9] For liquid waste, use a secondary containment tray to capture potential leaks.[12] |
| 4 | Label Hazardous Waste Containers | Immediately affix a completed institutional hazardous waste label to the container. The label must include: • The words "Hazardous Waste" [8] • Full Chemical Name: "this compound" and any solvents. • Hazard Identification: "Harmful," "Irritant" • Accumulation Start Date (Only when moved to a Central Accumulation Area)[8] • Your Name, Lab, and Contact Information. Rationale: Proper labeling is a strict legal requirement under RCRA and ensures safe handling by all personnel. |
| 5 | Accumulate Waste in a Satellite Accumulation Area (SAA) | Store the labeled, sealed waste containers at or near your workstation in a designated SAA.[6][7] Keep containers closed at all times except when adding waste.[12] Do not overfill containers. |
| 6 | Manage Empty Reagent Bottles | For the original container of this compound, once empty, it must be managed as hazardous waste. It is recommended to triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The first rinsate must be collected and disposed of as hazardous waste in your "Liquid Waste (Non-Aqueous)" container.[9][12] After rinsing and air-drying in a fume hood, deface the label and dispose of the container as instructed by your EHS office. |
| 7 | Transfer to Central Accumulation Area (CAA) | When a waste container is full or needs to be removed, arrange for its transfer to your facility's CAA. This is the designated on-site storage area where a licensed vendor will pick up the waste for final disposal.[6][8] Follow your institution's specific procedures for requesting a waste pickup from EHS. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating different waste streams of this compound.
Caption: Decision tree for proper waste segregation at the point of generation.
Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][13] If irritation persists, seek medical attention.[1][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide assistance and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
-
Small Spills: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).[14][15] Collect the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[4] Ventilate the area.
-
Large Spills: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS emergency line.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Rankin, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Henderson, R. (2021). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Sigma-Aldrich. (2026). Safety Data Sheet for P56607.
- ChemicalBook. (2023). Safety Data Sheet for 3-Ethoxy-5-methyl-1H-pyrazole.
- TCI Chemicals. (2025). Safety Data Sheet for 3,5-Dimethylpyrazole.
- BenchChem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
- Combi-Blocks, Inc. (2023). Safety Data Sheet for JR-0479.
- Sigma-Aldrich. (2025). Safety Data Sheet for 09935.
- Aaronchem. (2024). Safety Data Sheet for 3-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
- Combi-Blocks, Inc. (2023). Safety Data Sheet for JR-7653.
- Fisher Scientific. (2025). Safety Data Sheet for Pyrazole.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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- 15. combi-blocks.com [combi-blocks.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole
Executive Summary & Risk Philosophy
The "Unknown" Protocol: As a researcher handling 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole , you are likely working with a specialized intermediate where specific toxicological data (LD50, mutagenicity) may be sparse or extrapolated from structural analogs.
In drug development, we apply the Precautionary Principle . We do not wait for a "Toxic" label to apply high-level containment. We treat this lipophilic pyrazole derivative as a potential sensitizer and bioactive agent . Its structural features (ethoxy and ethyl groups) increase lipophilicity, potentially enhancing dermal absorption compared to bare pyrazole rings.
Core Safety Directive:
-
Primary Barrier: Engineering Controls (Fume Hood).
-
Secondary Barrier: PPE (Nitrile, Goggles).
-
Tertiary Barrier: Standard Operating Procedures (SOPs).[1]
Hazard Identification (QSAR & Analog Analysis)
Based on Structure-Activity Relationships (SAR) of similar alkyl-pyrazoles (e.g., 3-methylpyrazole, 1H-pyrazole), the following hazard profile is assumed for operational safety:
| Hazard Class | GHS Category (Est.) | Risk Description |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[2][3] Potential interference with metabolic enzymes (e.g., alcohol dehydrogenase inhibition is common in pyrazoles). |
| Skin/Eye Irritation | Cat 2 / 2A | Causes skin irritation and serious eye irritation.[2][4] |
| STOT - SE | Cat 3 | May cause respiratory irritation (dust/vapor).[5] |
| Sensitization | Unknown | Treat as a potential skin sensitizer. |
PPE Selection Matrix
Do not rely on "standard" lab gear. Select PPE based on the task and the solvent used, as the solvent often dictates glove breakthrough time more than the solute.
Hand Protection (Glove Logic)
| Task | Glove Material | Thickness | Breakthrough Time | Rationale |
| Weighing / Dry Solid | Nitrile | ≥ 0.11 mm (4 mil) | > 480 min (Solid) | Excellent protection against dry organic powders. |
| Solution (Methanol/EtOH) | Nitrile | ≥ 0.11 mm (4 mil) | ~30-60 min | Nitrile degrades slowly in alcohols; change immediately upon splash. |
| Solution (DCM/Chloroform) | PVA or Laminate | Multi-layer | > 240 min | CRITICAL: Standard nitrile fails in <2 mins with halogenated solvents. |
| Spill Cleanup | Silver Shield / 4H | Laminate | > 480 min | Universal chemical resistance for unknown concentrations. |
Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent) .
-
Why? Safety glasses allow vapors and fine dust to bypass the lens. Pyrazole dusts are irritating to mucous membranes.
-
-
Body: Tyvek® Lab Coat (or chemically resistant apron over cotton coat).
-
Why? Cotton absorbs liquids, holding the chemical against your skin. Tyvek provides a splash barrier.
-
-
Respiratory: N95/P100 (Only if working outside a hood – strongly discouraged).
Visualized Decision Logic
Diagram 1: PPE Selection Hierarchy
Caption: Logical flow for selecting the correct glove and eye protection based on solvent system and physical state.
Operational Protocol: Safe Handling
Phase 1: Preparation
-
Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity).
-
Static Control: Organic powders can be statically charged. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder."
-
Double Glove: Don two pairs of nitrile gloves. If the outer pair gets contaminated, peel it off inside the hood; the inner pair remains clean.
Phase 2: Weighing & Transfer
-
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Tare the receiving vessel (e.g., round bottom flask) before adding the solid.
-
Use a disposable spatula or clean stainless steel.
-
Technique: Transfer slowly. If powder adheres to the spatula, do not flick it. Tap gently against the inner wall of the vessel.
-
Seal: Cap the vessel immediately after addition. Wipe the threads with a Kimwipe dampened with ethanol (treat wipe as solid hazardous waste).
Phase 3: Reaction Setup
-
Add solvent slowly down the side of the flask to wash down any adherent powder.
-
Ensure the system is vented (e.g., nitrogen line or needle vent) to prevent pressure buildup if exotherm occurs.
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Caption: Immediate actions to take in the event of a solid or liquid spill of the pyrazole derivative.
Waste Disposal Plan
-
Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must go into Solid Hazardous Waste . Do not use regular trash.
-
Liquid Waste:
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in Methanol/Acetone
Non-Halogenated Waste .
-
-
Container Cleaning: Triple rinse empty containers with a solvent (e.g., acetone) and collect the rinsate as hazardous waste. Deface the label before discarding the glass.
References & Authority
-
OSHA Laboratory Standard (29 CFR 1910.1450): Occupational Exposure to Hazardous Chemicals in Laboratories.[1][10]
-
National Research Council (US): Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard for risk assessment of novel chemicals).
-
PubChem Compound Summary: Pyrazole Derivatives (General Toxicology Data).
-
Ansell Chemical Resistance Guide: Permeation & Degradation Data for Nitrile/Laminate Gloves.
Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier if available, as impurity profiles can alter hazards.
Sources
- 1. sc.edu [sc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 9. adama.com [adama.com]
- 10. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
